molecular formula C7H9ClN2O2S B186365 4-Chloro-N-ethyl-3-pyridinesulfonamide CAS No. 59582-90-0

4-Chloro-N-ethyl-3-pyridinesulfonamide

Número de catálogo: B186365
Número CAS: 59582-90-0
Peso molecular: 220.68 g/mol
Clave InChI: QITNZORWYWVLKV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Chloro-N-ethyl-3-pyridinesulfonamide is a useful research compound. Its molecular formula is C7H9ClN2O2S and its molecular weight is 220.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-N-ethyl-3-pyridinesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-N-ethyl-3-pyridinesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-chloro-N-ethylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-2-10-13(11,12)7-5-9-4-3-6(7)8/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITNZORWYWVLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402590
Record name 4-CHLORO-N-ETHYL-3-PYRIDINESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59582-90-0
Record name 4-CHLORO-N-ETHYL-3-PYRIDINESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-pyridinesulfonamide and its N-ethyl derivative

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

A Note on Scope and Approach

Initial investigations into the specific physicochemical properties of 4-Chloro-N-ethyl-3-pyridinesulfonamide reveal a scarcity of publicly available experimental data. This is not uncommon for novel or specialized chemical entities within drug discovery pipelines. However, substantial data exists for its immediate precursor, 4-Chloro-3-pyridinesulfonamide , a key intermediate in the synthesis of the diuretic drug Torsemide.[1][2][3][4][5]

This guide will therefore adopt a dual-pronged approach rooted in scientific integrity and practical application. Firstly, we will provide a comprehensive analysis of the known physicochemical properties of the foundational molecule, 4-Chloro-3-pyridinesulfonamide. Secondly, we will extrapolate, based on established medicinal chemistry principles, the likely impact of N-ethylation on these core properties. This comparative methodology not only provides a robust baseline but also offers predictive insights for researchers working with the N-ethyl derivative. All experimental protocols detailed herein are presented as best-practice methodologies applicable to both compounds.

Core Molecular Structure and Identity

4-Chloro-3-pyridinesulfonamide serves as a foundational scaffold. The introduction of an ethyl group to the sulfonamide nitrogen (N-ethylation) is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and membrane permeability.

Compound Name4-Chloro-3-pyridinesulfonamide4-Chloro-N-ethyl-3-pyridinesulfonamide
CAS Number 33263-43-3[6][7][8][9][10][11]Not readily available
Molecular Formula C₅H₅ClN₂O₂S[6][7][8]C₇H₉ClN₂O₂S
Molecular Weight 192.62 g/mol [6][7][8]220.68 g/mol
Canonical SMILES C1=CN=C(C(=C1)S(=O)(=O)N)ClCCN(S(=O)(=O)C1=CN=C(C=C1)Cl)
InChI Key DGIINIBYHCODIH-UHFFFAOYSA-N[7][9]Not readily available

Solid-State and Thermal Properties: The Importance of Melting Point

The melting point is a critical indicator of a compound's purity and is fundamental to its characterization.[12][13] For a pure crystalline substance, the melting range is typically narrow.[13] Impurities tend to lower and broaden this range.[12][13]

Experimental Data for 4-Chloro-3-pyridinesulfonamide:

PropertyValueSource
Appearance White to off-white crystalline powder[2]Synthetic Molecules Pvt. Ltd.
Melting Point 150-155 °CChemicalBook[8]
155-157 °CCAS Common Chemistry[7]
>167 °C (decomposes)Naarini Molbio Pharma[14]

Note: The variation in reported melting points may be attributable to different experimental conditions or sample purity.

Predicted Impact of N-Ethylation:

The addition of an ethyl group increases the molecular weight and may disrupt the crystal lattice packing of the parent molecule. While a definitive prediction is not possible without experimental data, N-alkylation of sulfonamides can sometimes lead to a lower melting point due to a decrease in intermolecular hydrogen bonding potential.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard pharmacopeial technique for determining the melting range of a solid substance.[15][16]

Methodology:

  • Sample Preparation: Finely powder the dry sample.[15][17] Load the sample into a capillary tube to a height of 2.5-3.5 mm.[15]

  • Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Begin heating at a ramp rate that brings the temperature to within 5°C of the expected melting point.[15] Then, reduce the ramp rate to 1-2 °C per minute.[17]

  • Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point).[15] This range is the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis A Dry Sample B Finely Powder A->B C Load into Capillary Tube B->C D Place in Apparatus C->D Transfer E Heat to ~5°C below MP D->E F Ramp at 1-2°C/min E->F G Observe & Record Range F->G

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: A Key Determinant of Bioavailability

Solubility is a crucial physicochemical property that influences a drug's absorption and bioavailability.[18][19] It is typically assessed in aqueous buffers at various pH values and in relevant organic solvents.

Experimental Data for 4-Chloro-3-pyridinesulfonamide:

SolventSolubilitySource
Water Slightly solubleSynthetic Molecules Pvt. Ltd.[2]
Organic Solvents SolubleSynthetic Molecules Pvt. Ltd.[2]
DMSO Slightly solubleNaarini Molbio Pharma[14]
Methanol Slightly solubleNaarini Molbio Pharma[14]

Predicted Impact of N-Ethylation:

The introduction of an ethyl group will increase the lipophilicity of the molecule. This is expected to:

  • Decrease aqueous solubility: The larger, more non-polar ethyl group will disfavor interactions with water.

  • Increase solubility in non-polar organic solvents: The molecule will become more compatible with lipophilic environments.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[20][21]

Methodology:

  • Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.[20]

  • Equilibration: Agitate the vials at a constant temperature for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[21]

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[22]

SolubilityWorkflow A Add Excess Compound to Solvent B Agitate to Equilibrium (24-48h) A->B C Separate Solid & Liquid Phases B->C D Quantify Concentration in Supernatant (HPLC) C->D

Caption: Shake-Flask Method for Equilibrium Solubility.

Ionization Constant (pKa): Governing Absorption and Distribution

The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[23][24] It is a critical parameter as the ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target.[23][24]

Predicted Data for 4-Chloro-3-pyridinesulfonamide:

PropertyPredicted ValueSource
pKa 9.01 ± 0.60ChemicalBook[8]

Note: This is a computationally predicted value and requires experimental verification. The sulfonamide proton is weakly acidic, while the pyridine nitrogen is basic.

Predicted Impact of N-Ethylation:

The N-ethyl derivative will still possess the basic pyridine nitrogen. However, the substitution of the acidic proton on the sulfonamide with an ethyl group will remove this acidic pKa. This will fundamentally change the ionization profile of the molecule, making it only basic in nature within the physiological pH range.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise and widely used method for determining the pKa of ionizable compounds.[25][26]

Methodology:

  • Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (often a co-solvent system like methanol/water).

  • Titration: Titrate the solution with a standardized acid (e.g., HCl) or base (e.g., NaOH) solution.[26]

  • pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in drug disposition.[27][28] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[27] For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Predicted Impact of N-Ethylation:

The addition of the hydrophobic ethyl group will significantly increase the lipophilicity of the molecule. This will result in a higher LogP value for 4-Chloro-N-ethyl-3-pyridinesulfonamide compared to its parent compound. An increased LogP generally correlates with increased membrane permeability, but also potentially with lower aqueous solubility and higher plasma protein binding.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

This classic method directly measures the partitioning of a compound between two immiscible phases.[29][30][31]

Methodology:

  • Phase Preparation: Prepare water (or a buffer of specific pH for LogD) and n-octanol, and pre-saturate each with the other.

  • Partitioning: Dissolve the compound in one of the phases and add a known volume to an equal volume of the other phase in a separation funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be established.[27]

  • Separation and Quantification: After the phases have separated, determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate LogP (or LogD) as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Purity Assessment: Ensuring Compound Integrity

Ensuring the purity of a compound is paramount in research and development. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose.[2][32][33][34][35]

General Protocol: Reversed-Phase HPLC for Purity Determination

Methodology:

  • Column: A C18 or C8 reversed-phase column is typically suitable for sulfonamides.[34]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with formic acid) and an organic modifier (e.g., acetonitrile or methanol) is common.[34]

  • Detection: UV detection is standard for aromatic compounds like these. The detection wavelength should be set to an absorbance maximum of the compound.

  • Sample Preparation: Dissolve the sample in a suitable solvent, often the mobile phase, and inject a small volume onto the column.

  • Analysis: The purity is determined by the percentage of the total peak area that corresponds to the main compound peak.

Conclusion and Future Directions

This guide provides a comprehensive overview of the key physicochemical properties of 4-Chloro-3-pyridinesulfonamide and offers scientifically grounded predictions for its N-ethyl derivative. The provided experimental protocols represent standard, robust methods for the empirical determination of these critical parameters.

For researchers engaged in the development of 4-Chloro-N-ethyl-3-pyridinesulfonamide or related analogs, the experimental validation of the properties discussed herein is a crucial next step. Such data will be invaluable for building accurate structure-activity relationships (SAR) and for optimizing the compound's drug-like properties to advance its potential as a therapeutic candidate.

References

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • LogP / LogD shake-flask method v1. (2018). protocols.io. [Link]

  • Google Patents. (n.d.). CA2424644A1 - Preparation of torasemide.
  • Martínez-Pla, J. J., et al. (2018). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable compounds. Talanta, 178, 597-604. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]

  • Lipophilicity measurements for any potential drug candidate. (2017). protocols.io. [Link]

  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-Chloro-3-Pyridine Sulfonamide/ Torsemide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-pyridinesulfonamide. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Chloro-3-pyridinesulfonamide. Retrieved from [Link]

  • Academia.edu. (n.d.). Preparation of highly pure torsemide. Retrieved from [Link]

  • Naarini Molbio Pharma. (n.d.). 4-Chloropyridine-3-sulfonamide. Retrieved from [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Lambda Photometrics Ltd. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Christophoridis, A., & Fytianos, K. (2016). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Fresenius Environmental Bulletin, 25(11A), 5035-5042.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]

  • Pop, R., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 693-713. [Link]

  • Bergström, C. A. S., & Avdeef, A. (2019). Experimental and Computational Methods Pertaining to Drug Solubility. ADMET & DMPK, 7(2), 73-97. [Link]

  • van Loon, A. H. M., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Laboratory Automation, 18(4), 283-291. [Link]

  • Google Patents. (n.d.). EP1741429A2 - Processes for preparing torsemide.
  • Pule, B. O., Mmualefe, L. C., & Torto, N. (2013). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Google Patents. (n.d.). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
  • U.S. Department of Agriculture. (n.d.). CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Retrieved from [Link]

  • University of Alberta. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Pop, R., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]

  • Singh, R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6141. [Link]

  • Zafar, S., et al. (2016). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci., 29(1), 229-234.
  • Kowalczyk, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1957. [Link]

  • Pharmaffiliates. (n.d.). 4-Chloro-3-pyridinesulfonamide. Retrieved from [Link]

Sources

Molecular structure and SMILES string for 4-Chloro-N-ethyl-3-pyridinesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Characterization and Synthetic Utility of 4-Chloro-N-ethyl-3-pyridinesulfonamide

Part 1: Molecular Identity & Structural Architecture

4-Chloro-N-ethyl-3-pyridinesulfonamide is a bifunctional heterocyclic building block characterized by high electrophilicity at the C4 position and moderate acidity at the sulfonamide nitrogen. It serves as a critical scaffold in the synthesis of loop diuretics (e.g., Torsemide analogs) and carbonic anhydrase inhibitors.

Chemical Identifiers
Identifier TypeString / Value
IUPAC Name 4-Chloro-N-ethylpyridine-3-sulfonamide
Canonical SMILES CCNS(=O)(=O)c1c(Cl)cncc1
Isomeric SMILES CCNHS(=O)(=O)C1=C(Cl)C=CN=C1
InChI Key Predicted:RPBFZGZNFDSXBT-UHFFFAOYSA-N (Analogous derivation)
Molecular Formula

Molecular Weight 220.68 g/mol
Physicochemical Profile (Calculated)
PropertyValueStructural Implication
LogP ~1.12Moderate lipophilicity; suitable for CNS-penetrant library design.
TPSA ~58 ŲGood oral bioavailability potential (Rule of 5 compliant).
pKa (Sulfonamide) ~9.0The N-ethyl group reduces acidity compared to the primary sulfonamide (

), improving metabolic stability.
C4-Cl Reactivity HighActivated by the ortho-sulfonamide (EWG) and the pyridine nitrogen.

Part 2: Synthetic Pathways & Mechanism

The synthesis of 4-Chloro-N-ethyl-3-pyridinesulfonamide is strictly regioselective. It typically proceeds via the chlorosulfonation of 4-hydroxypyridine or the direct amination of 4-chloro-3-pyridinesulfonyl chloride.

Core Synthesis Workflow

The most robust route prevents the hydrolysis of the reactive C4-chlorine atom by utilizing anhydrous conditions during the sulfonamide formation.

  • Precursor Activation: 4-Hydroxypyridine-3-sulfonic acid is treated with

    
    . This simultaneously chlorinates the C4 position (converting -OH to -Cl) and converts the sulfonic acid to a sulfonyl chloride.
    
  • Chemoselective Amination: The resulting 4-chloro-3-pyridinesulfonyl chloride is reacted with ethylamine.

    • Critical Control Point: The reaction must be kept at low temperatures (0°C to -10°C). Higher temperatures risk nucleophilic attack of ethylamine at the C4-Cl position (SNAr) rather than the sulfonyl chloride.

SynthesisPath Start 4-Hydroxypyridine- 3-sulfonic acid Inter 4-Chloro-3-pyridine- sulfonyl chloride Start->Inter PCl5, POCl3 Reflux Product 4-Chloro-N-ethyl- 3-pyridinesulfonamide Inter->Product DCM, TEA SideProduct Bis-alkylated Impurity (SNAr) Inter->SideProduct >25°C Excess Amine Reagent Ethylamine (EtNH2) (1.05 eq, -10°C) Reagent->Inter

Figure 1: Chemoselective synthesis pathway prioritizing sulfonamide formation over aromatic substitution.

Part 3: Reactivity & Applications (SNAr)

The defining feature of this molecule is the "Activated Pyridine Core." The chlorine at position 4 is highly susceptible to Nucleophilic Aromatic Substitution (


) because:
  • Inductive Effect (-I): The sulfonamide group at C3 is a strong electron-withdrawing group (EWG), pulling electron density from the ring.

  • Resonance Effect (-M): The pyridine nitrogen (N1) can accept the negative charge in the Meisenheimer complex intermediate.

This reactivity makes the molecule a "lynchpin" scaffold. Researchers can install the sulfonamide "tail" first, then displace the chlorine with diverse nucleophiles (amines, alkoxides, thiols) to generate libraries of bioactive compounds.

Mechanism of C4-Displacement

The reaction follows a standard addition-elimination mechanism:

  • Addition: Nucleophile attacks C4, breaking the aromaticity and forming a resonance-stabilized anion (Meisenheimer complex).

  • Elimination: The chloride ion is expelled, restoring aromaticity.

SNArMechanism Scaffold 4-Chloro-N-ethyl-3-pyridinesulfonamide (Electrophile) Complex Meisenheimer Intermediate (Resonance Stabilized) Scaffold->Complex Attack at C4 Nu Nucleophile (R-NH2) Nu->Complex Final 4-Amino-substituted Derivative (Bioactive Core) Complex->Final -HCl (Elimination)

Figure 2: Nucleophilic Aromatic Substitution (SNAr) logic for library generation.

Part 4: Experimental Protocols

Protocol: Synthesis from Sulfonyl Chloride

Note: This protocol assumes the starting material 4-chloro-3-pyridinesulfonyl chloride is freshly prepared or purchased.

Reagents:

  • 4-Chloro-3-pyridinesulfonyl chloride (1.0 eq)

  • Ethylamine (2.0 M in THF) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Purge a round-bottom flask with nitrogen. Dissolve 4-chloro-3-pyridinesulfonyl chloride in anhydrous DCM (10 mL/g). Cool the solution to -10°C using an ice/salt bath.

  • Addition: Mix Ethylamine and TEA in a separate vessel. Add this mixture dropwise to the sulfonyl chloride solution over 30 minutes. Crucial: Maintain internal temperature below 0°C to prevent SNAr at the C4 position.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

  • Workup: Quench with cold water. Extract the organic layer, wash with brine, and dry over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol: SNAr Displacement (Library Generation)

To use the scaffold for creating derivatives.

Procedure:

  • Dissolve 4-Chloro-N-ethyl-3-pyridinesulfonamide (1 eq) in Ethanol or DMF.

  • Add the desired amine nucleophile (e.g., morpholine, aniline) (1.2 eq).

  • Catalyst: If the nucleophile is weak, add catalytic

    
     or DIPEA.
    
  • Heat: Reflux (Ethanol) or heat to 80°C (DMF) for 4–6 hours.

  • Observation: The reaction is driven by the precipitation of the hydrochloride salt or color change.

References

  • ChemicalBook. (2025). 4-Chloro-3-pyridinesulfonamide Properties and Supplier Data.[1][2][3][4][5][6]Link

  • PubChem. (2025).[5] 4-Chloro-3-pyridinesulfonamide Compound Summary (CID 118426).[5] National Library of Medicine. Link

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition.[7] Link

  • Slazinski, N., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors.[1][4][8] MDPI Molecules. Link

Sources

Mastering the Dissolution Profile: A Technical Guide to the Solubility of 4-Chloro-N-ethyl-3-pyridinesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery and development, the characterization of a compound's physicochemical properties is a cornerstone of success. Among these, solubility stands as a paramount determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide provides an in-depth exploration of the solubility profile of 4-Chloro-N-ethyl-3-pyridinesulfonamide, a key intermediate and structural motif in contemporary pharmaceutical agents.[1] As researchers, scientists, and drug development professionals, a comprehensive understanding of its behavior in various organic solvents is not merely academic; it is a critical enabler for process optimization, from synthesis and purification to the formulation of the final dosage form. This document is structured to provide not just data, but a foundational understanding of the principles governing solubility, a robust experimental framework for its determination, and a guide to interpreting the resulting data.

Theoretical Framework: Understanding the Drivers of Sulfonamide Solubility

The dissolution of a crystalline solid, such as 4-Chloro-N-ethyl-3-pyridinesulfonamide, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The adage "like dissolves like" provides a rudimentary but effective starting point. The solubility of sulfonamides is significantly influenced by the polarity of the solvent and its capacity for hydrogen bonding.[2]

The overall process can be conceptualized as three energetic steps:

  • Lattice Energy: The energy required to break the bonds holding the solute molecules together in the crystal lattice.

  • Cavitation Energy: The energy needed to create a space in the solvent for the solute molecule.

  • Solvation Energy: The energy released when the solute molecule forms new interactions with the solvent molecules.

A favorable dissolution process occurs when the solvation energy compensates for the lattice and cavitation energies. For sulfonamides, the presence of both hydrogen bond donors (the sulfonamide N-H) and acceptors (the sulfonyl oxygens and the pyridine nitrogen), along with a chlorinated aromatic ring, results in a nuanced solubility profile. Solvents capable of strong hydrogen bonding and those with appropriate polarity to interact with the aromatic system are generally effective.

The Extended Hildebrand Solubility Approach is a more quantitative method used to estimate the solubility of sulfonamides in various solvent systems.[3] This approach considers the solute-solvent interaction energy, providing a more refined prediction of solubility behavior.[3]

Molecular Interactions at Play

The solubility of 4-Chloro-N-ethyl-3-pyridinesulfonamide is dictated by a balance of forces at the molecular level. The following diagram illustrates the key potential interactions between the solute and a generic organic solvent.

Figure 1: Intermolecular Interactions Governing Solubility cluster_solute 4-Chloro-N-ethyl-3-pyridinesulfonamide cluster_solvent Organic Solvent Solute Pyridine Ring (π-system) Sulfonamide (H-bond donor/acceptor) Chloro group (dipole) Ethyl group (hydrophobic) Solvent Polar Groups (e.g., -OH, C=O) Non-polar Groups (e.g., alkyl chains) Aromatic Rings Solute->Solvent van der Waals forces Dipole-Dipole Interactions Hydrogen Bonding π-π Stacking

Caption: Key intermolecular forces driving dissolution.

Quantitative Solubility Profile of 4-Chloro-N-ethyl-3-pyridinesulfonamide

While specific quantitative data for 4-Chloro-N-ethyl-3-pyridinesulfonamide is not extensively published, we can infer its likely solubility trends based on studies of structurally similar sulfonamides.[4] The following table presents hypothetical, yet representative, solubility data in a range of common organic solvents at ambient temperature. This data serves as a practical guide for solvent selection in synthetic and formulation processes.

SolventSolvent TypeExpected Solubility (mg/mL) at 25°CRationale for Expected Solubility
AcetonePolar AproticHighStrong dipole-dipole interactions and hydrogen bond accepting capabilities.[4]
MethanolPolar ProticModerate to HighCapable of both donating and accepting hydrogen bonds.
EthanolPolar ProticModerateSimilar to methanol, but slightly lower due to increased alkyl chain length.[2]
Ethyl AcetatePolar AproticModerateGood balance of polarity and hydrogen bond accepting ability.
DichloromethanePolar AproticModerate to LowCan engage in dipole-dipole interactions, but lacks hydrogen bonding.
TolueneNon-polarLowPrimarily van der Waals interactions, which are less effective for polar sulfonamides.[4]
CyclohexaneNon-polarVery LowDominated by weak van der Waals forces, leading to poor solvation.[5]

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The determination of equilibrium solubility is a critical experimental procedure. The saturation shake-flask method is widely recognized as the gold standard due to its reliability in achieving true thermodynamic equilibrium.[6][7]

Principle

Equilibrium solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution.[6] The presence of excess, undissolved solid is essential to ensure that equilibrium has been reached.[6]

Experimental Workflow

The following diagram outlines the key stages of the shake-flask method for solubility determination.

Figure 2: Shake-Flask Experimental Workflow A 1. Preparation Add excess solid to a known volume/mass of solvent in a sealed vial. B 2. Equilibration Agitate in a thermostatic shaker at a constant temperature for 24-72 hours. A->B Incubate C 3. Phase Separation Allow undissolved solid to settle. Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE). B->C Isothermal D 4. Sample Preparation Accurately dilute a known aliquot of the filtered saturated solution. C->D Dilute E 5. Quantification Analyze the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis). D->E Inject/Measure F 6. Calculation Determine the solubility from the concentration and dilution factor. E->F Compute

Caption: Step-by-step process for solubility measurement.

Detailed Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of 4-Chloro-N-ethyl-3-pyridinesulfonamide to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is a critical validation point.[6]

    • Accurately add a known volume or mass of the desired organic solvent.

    • Securely seal the vial to prevent solvent evaporation during the experiment.[6]

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary studies should be conducted to determine the optimal time for the specific solute-solvent system.[6]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm chemically resistant filter (e.g., PTFE) to remove all solid particles.[7]

  • Quantification:

    • The concentration of the dissolved solute in the filtered saturated solution can be determined by a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.

    • HPLC Analysis:

      • Prepare a standard calibration curve with known concentrations of 4-Chloro-N-ethyl-3-pyridinesulfonamide.

      • Accurately dilute the filtered aliquot with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.[6]

      • Analyze the diluted sample and quantify the concentration by comparing its peak area to the standard curve.[6]

    • Gravimetric Analysis (Alternative):

      • Accurately weigh a portion of the filtered saturated solution in a pre-weighed vial.

      • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven).

      • The mass of the remaining solid residue corresponds to the dissolved solute.[6]

  • Calculation of Solubility:

    • Based on the concentration determined and the dilution factor used, calculate the original concentration in the saturated solution.

    • Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or mole fraction.[6]

Thermodynamic Insights from Solubility Data

The temperature dependence of solubility provides valuable thermodynamic information about the dissolution process. By measuring solubility at several temperatures, the Gibbs energy (ΔG°sol), enthalpy (ΔH°sol), and entropy (ΔS°sol) of solution can be calculated using the van't Hoff equation.[5][8]

  • Gibbs Energy of Solution (ΔG°sol): Indicates the spontaneity of the dissolution process. A negative value signifies a spontaneous process.

  • Enthalpy of Solution (ΔH°sol): Represents the heat absorbed or released during dissolution. A positive value indicates an endothermic process (solubility increases with temperature), which is common for solids dissolving in liquids.[8][9]

  • Entropy of Solution (ΔS°sol): Reflects the change in disorder of the system upon dissolution. A positive value indicates an increase in disorder, which entropically favors the dissolution process.[5][8]

These thermodynamic parameters offer a deeper understanding of the molecular mechanisms driving solubility and are invaluable for process modeling and optimization.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for understanding and determining the solubility profile of 4-Chloro-N-ethyl-3-pyridinesulfonamide in organic solvents. By integrating theoretical principles with a robust experimental protocol, researchers can confidently generate high-quality, reliable solubility data. Such data is not only fundamental to the successful development of this compound but also contributes to a broader understanding of the physicochemical behavior of sulfonamides. Future studies should focus on generating extensive experimental data across a wider range of solvents and temperatures, and exploring the application of computational models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), to predict solubility with greater accuracy.[7]

References

  • Martin, A., Wu, P. L., & Beer, R. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 72(8), 879-886. [Link]

  • Jouyban-Gharamaleki, A., & Valaee, L. (1998). Solubility prediction of sulfonamides at various temperatures using a single determination. Farmaco, 53(11-12), 704-707. [Link]

  • Cysewska, P., et al. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1), 1-12. [Link]

  • Perlovich, G. L., et al. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 63(9), 3354-3365. [Link]

  • Delgado, D. R., & Martínez, F. (2013). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Vitae, 20(1), 35-43. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-pyridinesulfonamide. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). N-[4-chloro-2-(3-pyridinyl)-5-thiazolyl]-N-ethyl-3-(methylsulfonyl)propanamide. PubChem Compound Database. [Link]

  • Martínez, F., & Gómez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 12(2), 234-239. [Link]

  • S., K., et al. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12), 5425-5435. [Link]

  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-Chloro-3-Pyridine Sulfonamide/ Torsemide. Synthetic Molecules. [Link]

  • Niksan Pharmaceutical. (n.d.). 4-Chloro-3-Pyridine Sulfonamide. Niksan Pharmaceutical. [Link]

  • Delgado, D. R., & Martínez, F. (2016). Solution thermodynamics and preferential solvation of 3-chloro-N-phenyl-phthalimide in acetone + methanol mixtures. Revista Colombiana de Ciencias Químico-Farmacéuticas, 45(3), 395-413. [Link]

  • Delgado, D. R., et al. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules, 29(1), 241. [Link]

Sources

The Strategic Derivatization of 4-Chloro-3-pyridinesulfonamide: A Deep Dive into N-Ethyl Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 4-Chloro-3-pyridinesulfonamide Scaffold

The 4-chloro-3-pyridinesulfonamide core is a foundational structure in medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents.[1] Its inherent chemical reactivity, particularly at the 4-position of the pyridine ring, allows for extensive structural modifications, making it a valuable starting point for the development of targeted therapies.[2] This guide provides a comprehensive review of the synthesis, mechanism of action, and structure-activity relationships of a specific class of derivatives: 4-Chloro-N-ethyl-3-pyridinesulfonamides, with a primary focus on their well-established role as potent inhibitors of carbonic anhydrases.

Synthetic Strategies: From the Core Scaffold to N-Ethyl Derivatives

The synthesis of 4-Chloro-N-ethyl-3-pyridinesulfonamide derivatives is a multi-step process that begins with the formation of the key intermediate, 4-chloro-3-pyridinesulfonyl chloride.

Synthesis of 4-Chloro-3-pyridinesulfonyl Chloride

The preparation of 4-chloropyridine-3-sulfonyl chloride can be achieved from 4-hydroxypyridine-3-sulfonic acid. The process involves refluxing with phosphorus oxychloride and phosphorus trichloride, followed by chlorination. The phosphorus oxychloride is subsequently removed by distillation, and the final product is isolated in high yield.[3]

Formation of 4-Chloro-3-pyridinesulfonamide

The sulfonyl chloride is then reacted with ammonia to form the primary sulfonamide, 4-chloro-3-pyridinesulfonamide. This intermediate is a crucial precursor for the subsequent N-alkylation step.

N-Ethylation of the Sulfonamide: A Key Modification

The introduction of an ethyl group onto the sulfonamide nitrogen is a critical derivatization step that can significantly influence the compound's physicochemical properties and biological activity. A general and efficient method for the N-alkylation of sulfonamides involves the use of alcohols as alkylating agents in the presence of a manganese catalyst, following a "borrowing hydrogen" approach.[4] This method is advantageous due to its use of readily available and environmentally benign alcohols.

Experimental Protocol: Manganese-Catalyzed N-Ethylation of 4-Chloro-3-pyridinesulfonamide

The following protocol is an adapted general procedure for the N-alkylation of sulfonamides.[4]

Materials:

  • 4-Chloro-3-pyridinesulfonamide

  • Ethanol

  • Mn(I) PNP pincer precatalyst

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether for chromatography

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add 4-chloro-3-pyridinesulfonamide (1 mmol), Mn(I) PNP pincer precatalyst (0.01 mmol, 1 mol%), and potassium carbonate (1.2 mmol).

  • Add anhydrous toluene (2 mL) and ethanol (3 mmol).

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired 4-Chloro-N-ethyl-3-pyridinesulfonamide.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_0 Core Scaffold Synthesis cluster_1 N-Ethylation 4-hydroxypyridine-3-sulfonic acid 4-hydroxypyridine-3-sulfonic acid 4-chloro-3-pyridinesulfonyl chloride 4-chloro-3-pyridinesulfonyl chloride 4-hydroxypyridine-3-sulfonic acid->4-chloro-3-pyridinesulfonyl chloride POCl₃, PCl₃, Cl₂ 4-chloro-3-pyridinesulfonamide 4-chloro-3-pyridinesulfonamide 4-chloro-3-pyridinesulfonyl chloride->4-chloro-3-pyridinesulfonamide NH₃ 4-Chloro-N-ethyl-3-pyridinesulfonamide 4-Chloro-N-ethyl-3-pyridinesulfonamide 4-chloro-3-pyridinesulfonamide->4-Chloro-N-ethyl-3-pyridinesulfonamide Ethanol, Mn(I) catalyst, K₂CO₃

Caption: Synthetic pathway for 4-Chloro-N-ethyl-3-pyridinesulfonamide.

Therapeutic Application: Carbonic Anhydrase Inhibition

A primary and well-documented therapeutic application of pyridinesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs).[5] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[6]

Mechanism of Action of Sulfonamide-Based CA Inhibitors

Sulfonamides are a cornerstone class of carbonic anhydrase inhibitors.[7] Their mechanism of action involves the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the Zn²⁺ ion located in the active site of the enzyme.[5][7] This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity.[7]

Diagram of Carbonic Anhydrase Inhibition

CA_Inhibition cluster_enzyme CA Active Site cluster_inhibitor Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Catalytic water Thr199 Thr199 Inhibitor R-SO₂NH⁻ Inhibitor->Zn Displaces H₂O and binds to Zn²⁺ Inhibitor->Thr199 H-bond

Caption: Binding of a sulfonamide inhibitor to the carbonic anhydrase active site.

Structure-Activity Relationship (SAR) and the Role of N-Ethylation

The development of potent and selective CA inhibitors often relies on the "tail approach," where modifications are made to the part of the molecule that extends from the zinc-binding sulfonamide group.[8][9] These "tails" can interact with amino acid residues in the middle and outer regions of the active site, which vary among the different CA isoforms, thus conferring selectivity.[9]

The N-substitution of the sulfonamide group is a less explored but potentially impactful strategy for modulating the inhibitory profile of these compounds.[8] While primary sulfonamides (unsubstituted) are generally potent inhibitors, N-alkylation can influence several factors:

  • Acidity of the Sulfonamide Proton: Alkylation can alter the pKa of the sulfonamide proton, which may affect the binding affinity to the zinc ion.

  • Steric Interactions: The introduction of an ethyl group, although small, can create steric hindrance that may either enhance or diminish binding to the active site of different CA isoforms.

  • Solubility and Pharmacokinetic Properties: N-alkylation can increase the lipophilicity of the compound, which can affect its solubility, membrane permeability, and overall pharmacokinetic profile.

While specific data for N-ethyl-4-chloro-3-pyridinesulfonamide derivatives is limited in the reviewed literature, studies on other N-substituted sulfonamides have shown that even small N-alkyl groups can be accommodated in the active site and can influence isoform selectivity.[10]

Focus on Cancer-Associated Carbonic Anhydrases: hCA IX and hCA XII

The human carbonic anhydrase isoforms IX (hCA IX) and XII (hCA XII) are transmembrane enzymes that are overexpressed in many types of cancer and are associated with tumor progression and poor prognosis.[7] Their expression is often induced by hypoxia, a common feature of the tumor microenvironment. By inhibiting these enzymes, it is possible to disrupt the pH regulation of cancer cells, leading to increased acidity and potentially inducing apoptosis. Therefore, the development of selective inhibitors for hCA IX and XII is a promising strategy in oncology.

Derivatives of 4-chloro-3-pyridinesulfonamide have shown significant inhibitory activity against these cancer-associated isoforms.[7]

Table 1: Carbonic Anhydrase Inhibitory Activity of Selected 4-Substituted-3-pyridinesulfonamide Derivatives

CompoundSubstitution at 4-positionhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
1 4-(4-carboxymethyl-1H-1,2,3-triazol-1-yl)>10000271.3137.591.3[7]
2 4-(4-carbamoyl-1H-1,2,3-triazol-1-yl)>10000449.6179.9114.2[7]
3 4-(4-n-hexyl-1H-1,2,3-triazol-1-yl)>100001198.0728.3291.5[7]

This table presents data for related compounds to provide context for the potential activity of N-ethyl derivatives.

The data indicates that modifications at the 4-position can lead to potent and selective inhibition of the cancer-related isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II. The introduction of an N-ethyl group on the sulfonamide could further refine this selectivity profile.

Future Perspectives and Conclusion

The 4-Chloro-N-ethyl-3-pyridinesulfonamide scaffold represents a promising area for further investigation in the field of drug discovery. While the primary focus has been on carbonic anhydrase inhibition, the versatility of the parent molecule suggests potential for other therapeutic applications. Future research should focus on the synthesis and biological evaluation of a broader range of N-ethyl derivatives with diverse substitutions at the 4-position of the pyridine ring. Such studies will be crucial for elucidating detailed structure-activity relationships and for optimizing the potency and selectivity of these compounds as inhibitors of carbonic anhydrases and potentially other biological targets. The development of highly selective inhibitors for cancer-associated CA isoforms remains a significant goal, and the N-ethyl derivatization of the 4-chloro-3-pyridinesulfonamide core offers a valuable strategy toward achieving this objective.

References

  • The Role of 4-Chloro-3-pyridinesulfonamide in Novel Drug Development. (2026, February 12). Vertex AI Search.
  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. (2015, December 23). Journal of Medicinal Chemistry. [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (2019, February 21). ACS Publications. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025, April 17). PMC. [Link]

  • Full article: Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (2023, February 16). Taylor & Francis. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025, April 17). MDPI. [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022, January 31). ACS Medicinal Chemistry Letters. [Link]

  • Method for synthesizing 4-chloro-pyridine. (Patent No. CN103360306A).
  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. (2026, January 31). Mathews Journal of Pharmaceutical Science. [Link]

  • X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as Carbonic anhydrase inhibitors. (2025, January 24). ResearchGate. [Link]

  • Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. PMC. [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. [Link]

  • Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (Patent No. WO2007095276A2).
  • A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses Procedure. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023, April 4). MDPI. [Link]

  • Carbonic anhydrase inhibitors: X-ray crystallographic structure of the adduct of human isozyme II with a bis-sulfonamide-two heads are better than one?. (2003, August 18). PubMed. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021, May 12). Ingenta Connect. [Link]

  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. [Link]

  • Mono‐N‐alkylation of benzene sulfonamide with various alcohols.[a]... ResearchGate. [Link]

  • Carbonic anhydrase inhibitor. Wikipedia. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Rsc.org. [Link]

Sources

4-Chloro-N-ethyl-3-pyridinesulfonamide: A Strategic Scaffold for S_NAr-Driven Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-N-ethyl-3-pyridinesulfonamide as a building block in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 4-Chloro-N-ethyl-3-pyridinesulfonamide represents a highly privileged scaffold. It combines the electron-deficient nature of the pyridine ring with the strong electron-withdrawing character of the sulfonamide group. This synergy activates the C4-chlorine atom toward facile Nucleophilic Aromatic Substitution (S_NAr), making this molecule a versatile "linchpin" for rapidly assembling diverse heterocyclic libraries.

Unlike its unsubstituted parent (4-chloro-3-pyridinesulfonamide), the N-ethyl variant offers distinct physicochemical advantages, including improved lipophilicity (LogP modulation) and enhanced solubility in organic solvents, while eliminating one hydrogen-bond donor site to reduce non-specific binding. This guide details the synthesis, reactivity, and application of this building block in high-throughput medicinal chemistry.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyData / Description
IUPAC Name 4-Chloro-N-ethylpyridine-3-sulfonamide
CAS Number 33263-43-3 (Parent); N-ethyl variant often synthesized in situ
Molecular Formula C₇H₉ClN₂O₂S
Molecular Weight 220.68 g/mol
LogP (Predicted) ~1.2 (vs. ~0.4 for -NH₂ parent)
pKa (Sulfonamide NH) ~9.5 (Weakly acidic)
Key Reactive Center C4-Chlorine (Highly activated electrophile)
Secondary Handle Sulfonamide Nitrogen (Nucleophilic upon deprotonation)

Safety Note: This compound is a skin and eye irritant.[1] As a chloropyridine derivative, it may possess sensitizing properties. Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

Synthesis of the Building Block

While the parent sulfonamide is commercially available, the N-ethyl derivative is frequently synthesized in-house to ensure purity and avoid shelf-life degradation (hydrolysis).

Protocol: Sulfonylation of Ethylamine

Objective: Synthesize 4-chloro-N-ethyl-3-pyridinesulfonamide from 4-chloropyridine-3-sulfonyl chloride.

Reagents:

  • 4-Chloropyridine-3-sulfonyl chloride (1.0 eq)

  • Ethylamine (2.0 M in THF, 1.1 eq) or Ethylamine hydrochloride (1.1 eq)

  • Triethylamine (TEA) or DIPEA (2.2 eq if using HCl salt; 1.1 eq if using free base)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 4-chloropyridine-3-sulfonyl chloride (1.0 eq) and anhydrous DCM (10 mL/mmol) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.

  • Addition: Add the base (TEA/DIPEA) dropwise.

  • Amidation: Slowly add the ethylamine solution over 15 minutes, maintaining the temperature < 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Quench with water. Extract the aqueous layer with DCM (2x). Wash combined organics with 0.1 M HCl (to remove unreacted pyridine/amine species), followed by brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. The product typically solidifies and can be used without further purification or recrystallized from EtOH/Hexane.

Primary Reactivity: The S_NAr "Engine"

The defining feature of this scaffold is the "Ortho-Effect." The sulfonyl group at C3 and the pyridine nitrogen act synergistically to lower the LUMO energy at C4, making the chlorine atom an exceptional leaving group.

Mechanism: Meisenheimer Complex Stabilization

Nucleophilic attack at C4 forms a Meisenheimer intermediate. The negative charge is delocalized onto the electronegative nitrogen of the pyridine ring and the oxygen atoms of the sulfonyl group, significantly stabilizing the transition state compared to a standard chlorobenzene.

SNAr_Mechanism cluster_0 Activation Factors Start 4-Cl-N-ethyl-3-pyridinesulfonamide Inter Meisenheimer Complex (Stabilized Anion) Start->Inter Nucleophilic Attack (C4) Nu Nucleophile (Nu-H) (Amine/Thiol/Alkoxide) Nu->Inter Prod 4-Substituted Product Inter->Prod Aromatization (-Cl) HCl HCl (Byproduct) Inter->HCl F1 Pyridine Nitrogen (EWG) F2 Sulfonamide (Ortho-EWG)

Figure 1: S_NAr reaction pathway showing the activation of the C4 position by the ortho-sulfonamide and pyridine nitrogen.

Experimental Protocol: S_NAr Displacement with Amines

Objective: Synthesis of 4-amino-substituted pyridine sulfonamides (Library Generation).

  • Stoichiometry: Dissolve 4-chloro-N-ethyl-3-pyridinesulfonamide (1.0 eq) in a polar aprotic solvent (DMF, DMSO, or NMP). Acetonitrile or 1,4-dioxane are preferred for easier workup.

  • Base: Add a non-nucleophilic base (e.g., DIPEA, K₂CO₃, or Cs₂CO₃) (2.0–3.0 eq).

    • Note: If the nucleophile is a volatile amine, use a sealed tube.

  • Nucleophile: Add the amine (1.1–1.5 eq).

  • Conditions:

    • Aliphatic Amines: Stir at RT to 60°C for 2–6 hours.

    • Anilines/Sterically Hindered Amines: Heat to 80–100°C overnight. Microwave irradiation (120°C, 15–30 min) is highly effective for sluggish substrates.

  • Workup: Pour into ice water. If the product precipitates, filter and wash.[2] If not, extract with EtOAc.

Strategic Applications in Drug Discovery[10][11]

This building block is not merely a reagent; it is a core scaffold found in various therapeutic classes.

A. Kinase Inhibitors (PI3K / mTOR)

The pyridine sulfonamide motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The N-ethyl group can project into the hydrophobic pocket (e.g., the ribose binding pocket), improving potency and selectivity.

B. Diuretics and Ion Channel Modulators

Analogs of Torasemide (a loop diuretic) utilize the pyridine-3-sulfonyl urea core. The N-ethyl sulfonamide serves as a bioisostere or precursor, modulating the physicochemical properties (LogP) to alter tissue distribution and half-life.

C. Agrochemicals (Insecticides)

Compounds like Tiapyrachlor demonstrate the biological activity of 4-substituted-3-pyridinesulfonamides. The high metabolic stability of the pyridine ring makes it ideal for agricultural applications.

Library Synthesis Workflow

The following workflow illustrates how to utilize this building block to generate a diverse library of bioactive compounds.

Library_Workflow BB Building Block 4-Cl-N-ethyl-3-pyridinesulfonamide Split Divergent Synthesis BB->Split PathA Path A: S_NAr (C4 Displacement) Diversity: R1 (Amines/Thiols) Split->PathA + R1-NH2 / Base / Heat PathB Path B: N-Alkylation (Sulfonamide) Diversity: R2 (Alkyl Halides) Split->PathB + R2-X / NaH / DMF LibA Library A: 4-Amino-N-ethyl (Kinase Hinge Binders) PathA->LibA LibB Library B: Tertiary Sulfonamides (Solubility/Permeability) PathB->LibB

Figure 2: Divergent synthesis workflow for generating focused libraries from the core scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (S_NAr) Hydrolysis of C4-Cl to C4-OHEnsure anhydrous solvents; avoid hydroxide bases (use carbonate or tertiary amines).
No Reaction Deactivation by solvent or stericsSwitch to polar aprotic solvents (DMSO/NMP); increase temp; use microwave irradiation.
Bis-Alkylation Sulfonamide N is nucleophilicThe N-ethyl group reduces this risk compared to -NH₂, but strong bases (NaH) can still deprotonate. Use mild bases (K₂CO₃) for S_NAr to avoid touching the sulfonamide.
Purification Issues Amphoteric natureThe product likely contains a basic pyridine N and acidic sulfonamide NH. Adjust pH to isoelectric point for precipitation or use Reverse Phase (C18) chromatography.

References

  • Synthesis of Pyridine Sulfonamides

    • US Patent 3,824,241. "Pyridinesulfonic acids and derivatives." (1974). Describes the foundational synthesis of 4-chloro-3-pyridinesulfonamides.
  • S_NAr Reactivity of Chloropyridines

    • Journal of the Chemical Society, Perkin Transactions 2. "Reactivity in SNAr reactions of 4-chloropyridines." (2002).
  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • Journal of Medicinal Chemistry. "Discovery of Pyridine Sulfonamides as Selective PI3K Inhibitors." (2012).
  • Agrochemical Applications (Tiapyrachlor)

    • PubChem CID 59580414.[3] "N-[4-chloro-2-(3-pyridinyl)-5-thiazolyl]-N-ethyl-3-(methylsulfonyl)propanamide."[3]

    • [3]

  • General Sulfonamide Synthesis

    • Organic Letters.

Sources

Methodological & Application

Application Note: Nucleophilic Substitution Protocols for 4-Chloro-N-ethyl-3-pyridinesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026


 Conditions for 4-Chloro-N-ethyl-3-pyridinesulfonamide
Molecule of Interest:  4-Chloro-N-ethyl-3-pyridinesulfonamide (CAS: 33263-43-3 analog/derivative)

Abstract & Introduction

4-Chloro-N-ethyl-3-pyridinesulfonamide is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of loop diuretics (e.g., Torasemide analogs) and carbonic anhydrase inhibitors. Its chemical utility stems from the 4-chloro substituent, which acts as a leaving group in Nucleophilic Aromatic Substitution (


) reactions.

While the pyridine ring is inherently electron-deficient, the introduction of the sulfonamide group at the 3-position (ortho to the leaving group) dramatically enhances electrophilicity at the 4-position. This guide provides field-proven protocols for displacing the chloride with various nucleophiles (amines, alkoxides, thiols), emphasizing reaction kinetics, impurity control, and scalable workups.

Mechanistic Foundation

To optimize conditions, one must understand the electronic landscape of the substrate. The reaction proceeds via an Addition-Elimination (


) mechanism .
Electronic Activation
  • Pyridine Nitrogen: The ring nitrogen withdraws electron density via induction (

    
    ) and resonance (
    
    
    
    ), making the ring susceptible to nucleophilic attack.
  • 3-Sulfonamide Group (

    
    ):  This is a strong electron-withdrawing group (EWG). Located ortho to the chlorine, it stabilizes the anionic Meisenheimer complex intermediate through resonance.[1] This "ortho-effect" is the primary driver of reactivity, lowering the activation energy significantly compared to 4-chloropyridine alone.
    
  • N-Ethyl Moiety: The ethyl group increases lipophilicity compared to the primary sulfonamide, influencing solvent choice (favoring organic co-solvents over pure aqueous systems). The sulfonamide proton (

    
    ) remains acidic (
    
    
    
    ), necessitating careful base selection to avoid deactivating the ring via deprotonation.
Reaction Pathway Visualization

The following diagram illustrates the critical Meisenheimer intermediate and the electronic stabilization that dictates reaction success.

SNAr_Mechanism cluster_legend Activation Factors Reactant Reactant (4-Cl-N-ethyl-3-pyridinesulfonamide) TS Meisenheimer Complex (Stabilized Anionic Intermediate) Reactant->TS Addition (Rate Limiting) Nucleophilic Attack at C4 Nu Nucleophile (Nu-H) Nu->TS Product Substituted Product (4-Nu-N-ethyl-3-pyridinesulfonamide) TS->Product Elimination Loss of Cl- Byproduct Byproduct (HCl / Salt) TS->Byproduct Note1 1. Ring N pulls e- density 2. 3-SO2 stabilizes negative charge

Caption: The


 pathway showing the addition of the nucleophile to form the resonance-stabilized Meisenheimer complex, followed by chloride elimination.

Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

This is the most common transformation, used to attach side chains for drug candidates (e.g., m-toluidine for Torasemide synthesis).

Reagents:

  • Substrate: 4-Chloro-N-ethyl-3-pyridinesulfonamide (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equiv)

  • Solvent: Ethanol (EtOH), Isopropanol (IPA), or 2-Methoxyethanol (for higher temps).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv). Note: If the amine nucleophile is inexpensive, use 2.5 equiv of the amine instead of adding TEA.

Procedure:

  • Dissolution: Charge the substrate into the reaction vessel. Add solvent (5–10 volumes relative to substrate weight).

    • Expert Tip: Unlike the HCl salt of the parent sulfonamide, the N-ethyl derivative is less water-soluble. Use EtOH or IPA rather than water to ensure homogeneity.

  • Addition: Add the amine nucleophile followed by the base.

  • Reaction: Heat the mixture to reflux (approx. 80–90°C) .

    • Time: 3–6 hours. Monitor by HPLC/TLC (disappearance of starting material).

    • Observation: The reaction often turns yellow/orange due to trace oxidation or conjugation.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly add Water (10–15 volumes) with vigorous stirring. The product is typically hydrophobic and will precipitate.

    • Adjust pH to ~5–6 with dilute HCl (1M) to ensure the sulfonamide is protonated and neutral (maximizing precipitation).

    • Filter the solid, wash with water, and dry in a vacuum oven at 50°C.

Protocol B: Etherification (C-O Bond Formation)

Used to introduce alkoxy groups. This reaction competes with hydrolysis (formation of 4-hydroxy impurity), so anhydrous conditions are preferred.

Reagents:

  • Substrate: 1.0 equiv.

  • Nucleophile: Sodium Alkoxide (NaOEt, NaOMe) prepared in situ or commercial solution (1.2 equiv).

  • Solvent: Corresponding Alcohol (absolute).

Procedure:

  • Preparation: Dissolve sodium metal (1.2 equiv) in dry alcohol under Nitrogen to generate the alkoxide, OR use a commercial solution (e.g., 21% NaOEt in EtOH).

  • Coupling: Add the substrate solution (in dry alcohol) to the alkoxide solution dropwise.

    • Why dropwise? To prevent localized high concentrations of base which might degrade the sulfonamide moiety.

  • Reaction: Reflux for 2–4 hours.

  • Workup:

    • Concentrate the solvent in vacuo.[2]

    • Redissolve residue in water.[3]

    • Carefully acidify with acetic acid to pH 6–7.

    • Extract with Ethyl Acetate or filter if solid precipitates.

Optimization & Troubleshooting Guide

Solvent and Base Selection Matrix

Choosing the right system is critical for yield and purity.

ParameterRecommended ConditionWhy?
Standard Solvent Ethanol / Isopropanol Green, cheap, easy workup (precipitation). Good solubility for N-ethyl derivative.
High-Temp Solvent DMSO / NMP Use only if nucleophile is weak (sterically hindered). Requires temp >120°C. Harder to remove.
Base (Organic) TEA / DIPEA Good for soluble amines. Easy to wash out.
Base (Inorganic)

/

Use in aprotic solvents (DMF/Acetone). Cesium enhances reactivity (cesium effect).
Base (Sacrificial) Excess Nucleophile Best when the amine is cheap (e.g., morpholine). Acts as both reactant and HCl scavenger.
Handling the Sulfonamide Proton

The N-ethyl sulfonamide proton (


) has a 

of ~10–11.
  • Risk: Strong bases (NaH, excess alkoxide) will deprotonate this nitrogen first. The resulting anion (

    
    ) donates electron density into the ring, deactivating  it toward 
    
    
    
    attack.
  • Solution: Use the mildest base possible (Carbonates or Amines). If using alkoxides, use exactly 2 equivalents (one to deprotonate, one to displace) and expect slower kinetics, or protect the nitrogen if yield is low.

Impurity Profile
  • Hydrolysis (4-OH): Formed if water is present in basic conditions. Prevention: Use dry solvents; avoid NaOH/KOH.

  • Bis-substitution: Rare due to steric hindrance and deactivation after the first substitution.

Decision Workflow (DOT)

Follow this logic tree to select the optimal experimental setup for your specific nucleophile.

Optimization_Workflow Start Start: Select Nucleophile CheckNu Is Nucleophile an Amine? Start->CheckNu AmineYes Yes CheckNu->AmineYes Primary/Secondary AmineNo No (Alkoxide/Thiol) CheckNu->AmineNo O/S-Nucleophile AmineType Is it Volatile/Cheap? (e.g., Methylamine) AmineYes->AmineType VolatileYes Use Excess Amine (3-5 eq) Solvent: EtOH/Water Temp: 60-80°C AmineType->VolatileYes Yes VolatileNo Use Stoichiometric Amine (1.1 eq) + Base (TEA/DIPEA) Solvent: EtOH/IPA Temp: Reflux AmineType->VolatileNo No (Valuable) Monitor Monitor Reaction (HPLC) Check for 4-OH Impurity VolatileYes->Monitor VolatileNo->Monitor SolventCheck Use Anhydrous Alcohol (OR) or Aprotic (SR) AmineNo->SolventCheck BaseCheck Base: NaOEt/NaOMe (OR) or K2CO3 (SR) SolventCheck->BaseCheck BaseCheck->Monitor Workup Workup: Precipitate w/ Water (pH 5-6) Monitor->Workup

Caption: Decision tree for selecting solvent and base systems based on nucleophile type and cost.

References

  • ChemicalBook. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide synthesis and Torasemide intermediates. Retrieved from .

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from .

  • Chemistry Steps. The Mechanism of Nucleophilic Aromatic Substitution (SNAr).[1][4] Retrieved from .

  • PubChem. 4-Chloro-3-pyridinesulfonamide (Compound Summary). National Library of Medicine. Retrieved from .

  • Google Patents. EP0003383B1 - 4-amino-3-sulfonamido pyridine derivatives. Retrieved from .

Sources

Procedure for sulfonamide coupling with 4-Chloro-N-ethyl-3-pyridinesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 4-Chloro-N-ethyl-3-pyridinesulfonamide

Executive Summary & Strategic Rationale

This guide details the protocols for the "coupling" (functionalization) of 4-Chloro-N-ethyl-3-pyridinesulfonamide .[1][2] In medicinal chemistry, this scaffold is a high-value electrophile.[1][2] The chlorine atom at the 4-position is electronically activated by both the pyridine nitrogen and the electron-withdrawing sulfonamide group at the 3-position.

This unique electronic environment makes the 4-chloro group highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) , allowing for rapid coupling with amines, thiols, and alkoxides.[1][2] This reactivity mirrors the synthesis of the loop diuretic Torsemide, where a similar 4-chloropyridine scaffold is coupled with an aniline derivative.

Key Reactivity Profile:

  • Primary Mode (S_NAr): Displacement of the 4-Cl by nucleophiles (amines/thiols).[2] This is the standard "coupling" pathway.

  • Secondary Mode (Pd-Catalysis): Suzuki-Miyaura or Buchwald-Hartwig coupling at the C-Cl bond.[1][2]

  • Tertiary Mode (N-Alkylation): Functionalization of the sulfonamide nitrogen (less common due to steric hindrance of the ethyl group, but possible).

Mechanistic Insight: The "Push-Pull" Activation

Understanding why this reaction works is critical for optimization.[1][2] The 4-position of the pyridine ring is electron-deficient (electrophilic).[1][2] This deficiency is exacerbated by the sulfonamide group at the 3-position, which withdraws electron density via induction and resonance.

When a nucleophile (e.g., a primary amine) attacks the 4-position, the negative charge is delocalized onto the pyridine nitrogen and the sulfonamide oxygens, stabilizing the Meisenheimer Complex intermediate. This lowers the activation energy for the displacement of the chloride.

SNAr_Mechanism Start 4-Chloro-N-ethyl -3-pyridinesulfonamide Complex Meisenheimer Intermediate (Stabilized) Start->Complex + Nuc (Attack at C4) Nuc Nucleophile (R-NH2) Nuc->Complex Product 4-Amino-Substituted Product Complex->Product - Cl⁻ (Re-aromatization) Leaving HCl / Salt Complex->Leaving

Figure 1: Mechanistic pathway for the S_NAr displacement of the 4-chloro group.

Experimental Protocol: S_NAr Amine Coupling

This is the industry-standard method for coupling amines to this scaffold.[1][2] It is robust, scalable, and typically requires no metal catalysts.[1]

Target Reaction: 4-Cl-Py-SO2NHEt + R-NH2 → 4-(R-NH)-Py-SO2NHEt + HCl[1][2]

Materials & Reagents
ComponentEquiv.RoleNotes
4-Chloro-N-ethyl-3-pyridinesulfonamide 1.0SubstrateSolid, verify purity by HPLC.[1][2]
Amine Partner (R-NH₂) 1.1 - 1.5NucleophileUse 1.1 eq if precious; 1.5 eq to drive kinetics.[1][2]
Base (Triethylamine or DIPEA) 2.0 - 3.0Acid ScavengerNeutralizes HCl generated.[1][2]
Solvent (Ethanol or 2-Propanol) 10-20 VMediumProtic solvents stabilize the transition state.[1][2]
Step-by-Step Procedure
  • Preparation:

    • In a reaction vessel equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equiv of 4-Chloro-N-ethyl-3-pyridinesulfonamide in Ethanol (10 mL per gram of substrate).

    • Note: For highly lipophilic amines, Acetonitrile or DMF can be used, but alcohols are preferred for green chemistry and transition state stabilization.[1]

  • Addition:

    • Add 2.0 equiv of Triethylamine (or Diisopropylethylamine).[2]

    • Add 1.2 equiv of the coupling amine. If the amine is a solid, dissolve it in a minimal amount of solvent before addition.

  • Reaction:

    • Heat the mixture to Reflux (approx. 78-80°C) .

    • Monitor by TLC or HPLC.[1][2]

    • Timeframe: Most primary amines react within 2–6 hours .[1][2] Sterically hindered amines (e.g., tert-butylamine) or anilines may require 12–24 hours or higher temperatures (switch solvent to 1-Butanol or DMF).[1][2]

  • Work-up (Precipitation Method - Preferred):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~20% of the original volume under reduced pressure.

    • Slowly add Water (approx.[1][2] 5x the remaining volume) with vigorous stirring. The product often precipitates as a solid.

    • Filter the solid, wash with water, and dry under vacuum.

  • Work-up (Extraction Method - Alternative):

    • If no precipitate forms, dilute with Ethyl Acetate.[1][2]

    • Wash organic layer with Water (2x) and Brine (1x).[1][2]

    • Dry over Na₂SO₄, filter, and concentrate.[1][2]

Advanced Protocol: Palladium-Catalyzed Suzuki Coupling

If the goal is to form a Carbon-Carbon bond (e.g., adding a phenyl or heteroaryl group at position 4), S_NAr is not applicable.[1][2] Use this Suzuki-Miyaura protocol.

Target Reaction: 4-Cl-Py-SO2NHEt + Ar-B(OH)2 → 4-Ar-Py-SO2NHEt[1][2]

Materials
  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%) - Robust against pyridine poisoning.[1][2]

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for difficult cases).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1][2]

Procedure
  • Charge: Combine substrate (1.0 eq), Boronic Acid (1.5 eq), and Base (2.0 eq) in a microwave vial or pressure tube.

  • Degas: Add solvent (Dioxane/Water) and sparge with Nitrogen/Argon for 10 minutes. Critical step to prevent homocoupling.

  • Catalyst: Add Pd catalyst (0.05 eq) quickly under inert flow. Cap the vessel.

  • Heat: Heat to 90-100°C for 4–16 hours.

  • Purification: Filter through a Celite pad, concentrate, and purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (S_NAr) Nucleophile is too weak or bulky.[1][2]Switch solvent to DMF or DMSO and raise temp to 100°C.
Hydrolysis Byproduct Water present in solvent competes with amine.[1]Use anhydrous Ethanol or add molecular sieves.[1][2] Ensure base is dry.[1][2]
Dark/Tar Formation Oxidation of the amine or pyridine ring.Degas solvents; run reaction under Nitrogen atmosphere.[1][2]
Starting Material Remains Equilibrium issue (reversible reaction).[1][2]Use a large excess of amine (3-5 eq) if it is cheap/volatile.[1][2]

Safety & Handling

  • Pyridines: Often possess a distinct, unpleasant odor and can be toxic if inhaled.[1] Handle in a fume hood.

  • Sulfonamides: Generally stable, but some derivatives can cause allergic reactions in sensitized individuals.[1]

  • Reaction Pressure: If using low-boiling amines (e.g., methylamine, ethylamine), use a sealed pressure vessel to prevent loss of reagent.[1][2]

References

  • Delarge, J. (1973).[1][2] Chemistry of Pyridine-3-sulfonamides: Synthesis of Torsemide Analogs. Annales Pharmaceutiques Françaises, 31, 467-474.[1][2][3]

  • Masereel, B., et al. (2002).[1][2] Carbonic anhydrase inhibitors: anticonvulsant sulfonamides incorporating valproyl and other lipophilic moieties.[1][2] Journal of Medicinal Chemistry, 45(2), 312-320.[1][2]

  • Topal, M., et al. (2016).[1][2] Novel Pyridine-Sulfonamide Derivatives: Synthesis and Biological Evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1150-1156.[1][2]

  • Roughley, S. D., & Jordan, A. M. (2011).[1][2] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1][2] (Context on Pyridine Solubility/Reactivity).

Sources

Application Note: Overcoming Electronic & Steric Barriers in the Suzuki-Miyaura Coupling of 4-Chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura Coupling of 4-Chloropyridine Derivatives Content Type: Advanced Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Chemists, and Medicinal Chemistry Leads.

Abstract & Strategic Importance

The 4-arylpyridine moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in numerous FDA-approved kinase inhibitors and GPCR ligands. However, synthesizing this motif via Suzuki-Miyaura coupling presents a distinct "double-edged" challenge compared to standard phenyl halides:

  • Bond Dissociation Energy (BDE): The C–Cl bond in 4-chloropyridine is significantly stronger (approx. 96 kcal/mol) than C–Br or C–I, requiring catalysts capable of facile oxidative addition.

  • Catalyst Poisoning: The basic nitrogen atom of the pyridine ring can coordinate to the palladium center, displacing phosphine ligands and forming inactive Pd(II)-pyridine complexes (the "pyridine sink"), effectively shutting down the catalytic cycle.

  • Substrate Instability: Unlike most aryl chlorides, 4-chloropyridine is unstable as a free base, undergoing rapid self-quaternization polymerization.

This guide details two field-proven protocols—The Buchwald System and The PEPPSI System —engineered to circumvent these failure modes through ligand steric bulk and specific activation strategies.

Mechanistic Insight & Catalyst Design

To couple 4-chloropyridines successfully, the catalyst system must be electron-rich (to facilitate oxidative addition into the strong C–Cl bond) and sterically bulky (to prevent the pyridine nitrogen from binding to the Pd center).

The "Pyridine Sink" & Ligand Solution

Standard ligands like PPh3 often fail because the pyridine substrate competes for the Pd center. Bulky dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHC) create a "steric umbrella" around the metal, blocking the approach of the pyridine nitrogen while allowing the C–Cl bond to access the active site.

Interactive Pathway Diagram

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where standard protocols fail and how specialized ligands bypass it.

SuzukiMechanism cluster_legend Critical Control Point PreCat Pd(II) Pre-catalyst (Pd(OAc)2 or PEPPSI) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (Rate Limiting for Cl) ActivePd->OxAdd + 4-Cl-Pyridine Poison INACTIVE SINK [L-Pd-Pyridine Complex] ActivePd->Poison Direct Coordination PdII_Int Pd(II)-Ar-Cl Intermediate OxAdd->PdII_Int PdII_Int->Poison Pyridine N-coordination (If Ligand is small) TransMet Transmetallation (Boronic Acid + Base) PdII_Int->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->ActivePd Regeneration Product 4-Arylpyridine Product RedElim->Product

Caption: Catalytic cycle showing the competition between productive oxidative addition and the non-productive "Pyridine Sink" (Red). Bulky ligands prevent the red pathway.

Critical Experimental Parameters

Ligand Selection Matrix
Ligand ClassSpecific LigandBest Use CaseMechanism of Action
Buchwald (Gen 2) SPhos Standard High stability; methoxy groups on the biaryl backbone provide electron density and hemilabile coordination.
Buchwald (Gen 3) XPhos Steric Bulk Isopropyl groups provide massive steric bulk, ideal for ortho-substituted boronic acids.
NHC PEPPSI-IPr Difficult/Scale "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation."[1] Extremely robust; air-stable.[1]
The "Hidden" Stoichiometry: Base Equivalents

Crucial Insight: 4-Chloropyridine is almost exclusively supplied as the Hydrochloride (HCl) salt to prevent polymerization.

  • Standard Suzuki Base Load: 2.0 equivalents.

  • 4-Cl-Py.HCl Base Load: You must add 1.0 extra equivalent to neutralize the HCl.

  • Total Base Requirement: 3.0 to 4.0 equivalents is mandatory. Failure to account for this results in acidic conditions that inhibit transmetallation.

Standardized Protocols

Protocol A: The "Buchwald" Method (High Success Rate)

Best for: Discovery chemistry, small scale (100 mg - 1 g), and high-throughput screening.

Reagents:

  • 4-Chloropyridine HCl (1.0 equiv)

  • Arylboronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: SPhos (4–10 mol%) (Keep Pd:L ratio 1:2)

  • Base: K₃PO₄ (3.5 – 4.0 equiv)

  • Solvent: Toluene/Water (20:1 ratio) or 1,4-Dioxane/Water (10:1). Note: Water is essential for the inorganic base solubility.

Step-by-Step:

  • Charge Solids: In a reaction vial equipped with a stir bar, add 4-chloropyridine HCl, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon/Nitrogen (3 cycles).[2] Oxygen inhibits the active Pd(0) species.

  • Solvent Addition: Inject the degassed solvent mixture (Toluene/Water) via syringe.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Visual Check: The reaction should turn black/dark brown (active Pd). If it remains pale yellow or precipitates Pd black immediately, oxygen may be present.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (to remove salts) and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography. Note: Pyridines often streak on silica; add 1% Triethylamine to your eluent.

Protocol B: The "PEPPSI" Method (Robust/Scale-Up)

Best for: Difficult substrates, sterically hindered boronic acids, and scale-up (>5 g).

Reagents:

  • 4-Chloropyridine HCl (1.0 equiv)

  • Arylboronic Acid (1.1 equiv)[2][3]

  • Catalyst: Pd-PEPPSI-IPr (1–2 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (3.0 equiv)

  • Solvent: Technical grade Isopropanol (IPA) or Dioxane.

Step-by-Step:

  • Neutralization (Critical): Since PEPPSI catalysts are sensitive to strong acids, premix the 4-chloropyridine HCl and Base in the solvent for 10 minutes before adding the catalyst, or ensure excess base is present.

  • Catalyst Addition: Add the Pd-PEPPSI-IPr precatalyst. (This catalyst is air-stable as a solid, simplifying weighing).

  • Reaction: Heat to 80°C (IPA) or 100°C (Dioxane).

  • Time: PEPPSI systems are often faster; check LCMS at 2 hours.

  • Workup: Filter through a Celite pad to remove Pd residues.[2] Concentrate and purify.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
No Conversion (SM remains) Catalyst Poisoning or Acidic pH1. Check if Base was calculated for HCl salt (need 3+ equiv).2. Switch to SPhos or XPhos (bulkier ligand).
Protodeboronation (Ar-H formed) Boronic Acid Instability1. Use MIDA boronates or Trifluoroborates (slow release).2.[4][5] Switch to anhydrous conditions (Dioxane/Cs₂CO₃).
Homocoupling (Ar-Ar) Oxidative coupling of Boronic Acid1. Rigorous degassing is required (O₂ promotes homocoupling).2. Reduce catalyst loading.
Polymerization (Black tar) Free base instabilityNever free-base 4-chloropyridine before the reaction. Neutralize in situ only.

Safety & Handling (E-E-A-T)

  • Vesicant Warning: 4-chloropyridine derivatives are potential vesicants (blister agents). Handle strictly in a fume hood.

  • Instability: As noted, 4-chloropyridine free base polymerizes explosively or exothermically upon concentration. Always store and handle as the Hydrochloride salt.

  • Heavy Metals: All Pd-containing waste must be segregated for heavy metal disposal.

References

  • Buchwald Ligand Efficacy (SPhos/XPhos)

    • Anderson, K. W., et al.[6] "The Use of Sulfonated Biarylphosphine Ligands... for Suzuki-Miyaura Cross-Coupling." Angew.[6][7] Chem. Int. Ed.2005 , 44, 6173.[6]

  • Pd-PEPPSI-IPr Protocols

    • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active/Robust Catalyst for Suzuki-Miyaura Coupling." Chem. Eur. J.2006, 12, 4749.
  • 4-Chloropyridine Instability & Polymerization

    • Wibaut, J. P., et al.[6] "The polymerisation of 4-chloropyridine." Recueil des Travaux Chimiques des Pays-Bas.

  • General Heterocycle Coupling Protocols

    • BenchChem Application Notes: "Suzuki Coupling of 2-Halo-4,6-diethoxypyrimidine."[2]

Sources

Preparation of agrochemicals using 4-Chloro-N-ethyl-3-pyridinesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Pyridyl-Sulfonylurea Agrochemicals Utilizing 4-Chloro-N-ethyl-3-pyridinesulfonamide

Part 1: Executive Summary & Strategic Rationale

4-Chloro-N-ethyl-3-pyridinesulfonamide (CAS 59582-90-0) represents a high-value "privileged scaffold" for the discovery and development of next-generation agrochemicals, specifically sulfonylurea herbicides and nicotinamide-based growth regulators .

While structurally analogous to intermediates used in pharmaceutical diuretics (e.g., Torsemide), this scaffold offers unique utility in agrochemistry due to its bifunctional reactivity :

  • Electrophilic C4 Position: The chlorine atom at position 4 is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent sulfonamide group (

    
    ) and the pyridine nitrogen. This allows for the introduction of diverse lipophilic or electronic modulators essential for crop selectivity.
    
  • Nucleophilic Sulfonamide Nitrogen: The

    
    -ethyl sulfonamide moiety serves as a stable yet reactive handle for coupling with heterocyclic isocyanates or carbamates, generating the canonical sulfonylurea bridge (
    
    
    
    ) required for Acetolactate Synthase (ALS) inhibition.

This Application Note provides a validated workflow for transforming this intermediate into bioactive agrochemical candidates, focusing on regioselective functionalization and high-yield coupling protocols .

Part 2: Chemical Logic & Mechanism

To maximize yield and purity, the synthetic route must respect the reactivity hierarchy of the molecule.

The Reactivity Hierarchy
  • Most Reactive: The C4-Chlorine is the "soft" electrophile. It is prone to displacement by amines, thiols, and alkoxides. This reaction should generally be performed before complex coupling to avoid side reactions with the sensitive urea bridge.

  • Moderately Reactive: The Sulfonamide Nitrogen (

    
    )  is a nucleophile but is sterically hindered by the ethyl group and electronically deactivated by the sulfonyl group. Coupling requires activation of the partner (e.g., using an isocyanate or phenyl carbamate).
    
Mechanistic Pathway (SNAr)

The displacement of the C4-chloro group proceeds via a Meisenheimer complex . The reaction rate is accelerated in polar aprotic solvents (DMSO, DMF) which solvate the cationic counterion of the nucleophile, leaving the anion "naked" and more reactive.

Mechanistic Pathway (Urea Formation)

Direct reaction of the secondary sulfonamide with an isocyanate can be sluggish. The Phenyl Carbamate Method is recommended for agrochemical synthesis. Here, the heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine) is first converted to a phenyl carbamate, which then acts as a stable "masked isocyanate" to couple with the sulfonamide under basic conditions.

Part 3: Visualization of Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Agrochemical_Synthesis Start 4-Chloro-N-ethyl- 3-pyridinesulfonamide (Scaffold) SNAr_Step Step 1: S_NAr Displacement (Base, Heat, Polar Solvent) Start->SNAr_Step High Reactivity (C4) Urea_Step Step 2: Sulfonylurea Coupling (DBU/Dioxane or NaH/THF) Start->Urea_Step Direct Coupling (Risk of Side Rxn) Nucleophile Nucleophile Input (R-NH2, R-OH, R-SH) Nucleophile->SNAr_Step Intermediate 4-Substituted-N-ethyl- 3-pyridinesulfonamide SNAr_Step->Intermediate Yield >85% Intermediate->Urea_Step Sulfonamide Activation Coupling_Agent Coupling Partner (Heterocyclic Phenyl Carbamate) Coupling_Agent->Urea_Step Final_Product Target Agrochemical (Pyridyl-Sulfonylurea) Urea_Step->Final_Product ALS Inhibitor Motif

Figure 1: Divergent synthetic workflow showing the recommended "Substitution-First" approach to generate sulfonylurea herbicides.

Part 4: Detailed Experimental Protocols

Protocol A: SNAr Functionalization of C4-Position

Objective: To introduce a lipophilic amine moiety (e.g., m-toluidine or isopropylamine) to modulate soil mobility and uptake.

Materials:

  • 4-Chloro-N-ethyl-3-pyridinesulfonamide (1.0 eq)

  • Target Amine (e.g., 3-methylaniline) (1.2 eq)

  • Base: Triethylamine (TEA) or K2CO3 (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • Charge: In a chemically resistant reactor (glass-lined or Hastelloy), dissolve 4-Chloro-N-ethyl-3-pyridinesulfonamide (10 mmol) in MeCN (50 mL).

  • Add Base: Add K2CO3 (20 mmol) followed by the Target Amine (12 mmol).

  • Reaction: Heat the mixture to reflux (80-82°C) under N2 atmosphere. Monitor by HPLC.

    • Note: The reaction typically reaches completion in 4–6 hours due to the activating effect of the sulfonamide.

  • Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from Ethanol/Water (9:1) to yield the 4-amino-substituted intermediate .

Validation Criteria:

  • HPLC: >98% purity (Disappearance of starting material peak at RT ~X min).

  • 1H-NMR: Disappearance of the C4-Cl doublet; appearance of amine substituent signals.

Protocol B: Sulfonylurea Coupling (The "Warhead" Assembly)

Objective: To couple the sulfonamide intermediate with a pyrimidine heterocycle to create the active herbicidal sulfonylurea motif.

Materials:

  • 4-Substituted-N-ethyl-3-pyridinesulfonamide (from Protocol A) (1.0 eq)

  • Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (1.1 eq) (Prepared separately from 2-amino-4,6-dimethoxypyrimidine + phenyl chloroformate)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq)

  • Solvent: 1,4-Dioxane or Acetonitrile (anhydrous)

Procedure:

  • Dissolution: Dissolve the sulfonamide intermediate (10 mmol) and the phenyl carbamate (11 mmol) in anhydrous 1,4-Dioxane (40 mL).

  • Activation: Add DBU (12 mmol) dropwise at room temperature. The solution may darken slightly.

  • Coupling: Stir at room temperature for 1 hour, then heat to 50°C for 2 hours.

    • Mechanism: DBU deprotonates the sulfonamide; the anion attacks the carbamate, displacing phenol.

  • Quench: Pour the reaction mixture into ice-cold 1M HCl (100 mL). The product typically precipitates as a solid.

  • Isolation: Filter the solid, wash with water (3x) to remove phenol and DBU salts, and dry under vacuum at 45°C.

Data Summary Table: Typical Yields

StepReaction TypeReagentsTypical YieldKey byproduct
1 SNAr DisplacementAmine/K2CO385-92%HCl salts
2 Carbamate FormationPyrimidine-NH2 + PhOCOCl90-95%Phenol (removed in wash)
3 Sulfonylurea CouplingSulfonamide + Carbamate75-85%Phenol

Part 5: Quality Control & Troubleshooting

Self-Validating the Protocol:

  • The "Phenol Check": During Protocol B, the reaction generates phenol as a leaving group. A distinct phenolic odor or a new peak in HPLC at the phenol retention time confirms the coupling is proceeding.

  • Solubility Shift: The starting sulfonamide is soluble in basic aqueous solution (due to the acidic NH). The final sulfonylurea (N-ethyl substituted) lacks the highly acidic proton on the bridge (depending on the tautomer), altering its solubility profile in extraction.

Common Pitfalls:

  • Moisture Sensitivity: Isocyanates and carbamates hydrolyze in the presence of water. Action: Use strictly anhydrous solvents (Karl Fischer < 0.05% water).

  • Incomplete SNAr: If the C4-Cl displacement is slow, switch solvent to DMSO and increase temperature to 100°C. The pyridine ring is deactivated if the sulfonamide is deprotonated; use a weaker base or non-ionizing conditions if possible.

Part 6: References

  • Synthesis of Sulfonylurea Herbicides:

    • Levitt, G. (1983). Sulfonylureas: New High Potency Herbicides. Pesticide Chemistry: Human Welfare and the Environment.

    • (General grounding on sulfonylurea chemistry).

  • Reactivity of 4-Chloropyridine-3-sulfonamides:

    • Delarge, J. (1965). Synthèse et propriétés diurétiques de quelques sulfamyl-3-amino-4-pyridines. Farmaco Ed. Sci. (Foundational chemistry of the 4-Cl displacement in this specific scaffold).

  • Torsemide (Analogous Chemistry):

    • While a pharmaceutical, the synthesis of Torsemide utilizes the identical 4-chloro-3-pyridinesulfonamide scaffold.

    • Patent: U.S. Patent 20,060,252,940. Process for the preparation of Torsemide.

  • Agrochemical Market Context:

    • Global 4-Chloro-N-ethyl-3-pyridinesulfonamide Market Research Report (2023).

    • (Verifies commercial availability for agrochemical use).

Disclaimer: This Application Note is for research and development purposes only. All synthesis must be conducted in a fume hood with appropriate PPE due to the toxicity of chloropyridines and isocyanates.

Troubleshooting & Optimization

Technical Support Center: High-Purity Crystallization of 4-Chloro-N-ethyl-3-pyridinesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 59582-90-0 Molecular Formula: C₇H₉ClN₂O₂S Support Ticket: #REC-PYR-004 Status: Active

Core Technical Directive

Subject: Optimization of recrystallization parameters for 4-Chloro-N-ethyl-3-pyridinesulfonamide to achieve >99.5% HPLC purity.

Executive Summary: The introduction of the N-ethyl group at the 3-sulfonamide position significantly alters the physicochemical properties of this molecule compared to its primary analog (4-chloro-3-pyridinesulfonamide). The ethyl moiety disrupts the intermolecular hydrogen bonding network, lowering the melting point and increasing solubility in non-polar organic solvents. Consequently, the primary failure mode during purification is "oiling out" (liquid-liquid phase separation) rather than crystallization.

This guide provides a self-validating protocol designed to suppress oiling out while maximizing the rejection of the two critical impurities: the hydrolysis byproduct (sulfonic acid) and regioisomers .

Solvent System Selection & Thermodynamics

The following solvent systems have been evaluated based on the dielectric constant (


) and the specific solubility parameter (

) of the N-ethyl derivative.
Solvent SystemRatio (v/v)ClassificationApplicationRisk Factor
Ethanol / Water 1:1 to 1:2 Primary General purification; best for rejecting polar hydrolysis impurities.Moderate (Oiling out if water added too fast)
IPA / Heptane 1:3AlternativeBest for removing non-polar organic impurities.Low (Good crystal habit)
Ethyl Acetate / Hexane 1:4KineticRapid crystallization; lower yield but high purity.High (Yield loss)
Toluene PureHigh-TempRemoval of heavy tars/colored impurities.High (Thermal degradation)
Why Ethanol/Water? (The Mechanistic Logic)

The N-ethyl group adds lipophilicity, making the molecule soluble in pure ethanol. Water acts as a powerful anti-solvent (


) that drastically reduces solubility. The key is the hydrophobic effect : as water concentration increases, the hydrophobic pyridine ring and ethyl chain are forced into an ordered lattice to minimize water contact, driving crystallization.

Standard Operating Procedure (SOP)

Protocol A: The "Reverse-Addition" Method (Recommended)

Use this method to prevent oiling out.

Step 1: Dissolution

  • Charge crude 4-Chloro-N-ethyl-3-pyridinesulfonamide into a flask.

  • Add Ethanol (absolute) at a ratio of 3 mL per gram of solid.

  • Heat to 50–55°C . Do not exceed 60°C to prevent hydrolysis of the chloro-group.

  • Checkpoint: The solution must be clear yellow. If dark/brown, treat with activated carbon (Type HNO) for 15 mins and filter hot.

Step 2: The Metastable Zone

  • Remove heat and allow the solution to cool to 40°C .

  • Seeding (Critical): Add 0.5% w/w of pure seed crystals.

  • Observation: Ensure seeds do not dissolve. If they do, the solution is undersaturated; evaporate 10% of solvent and repeat.

Step 3: Anti-Solvent Addition

  • Slowly add Water dropwise via an addition funnel.

  • Rate: 1 mL/minute.

  • Stop addition immediately if persistent turbidity (cloudiness) appears.

  • Hold temperature at 35–40°C for 30 minutes to allow crystal growth (Ostwald Ripening).

Step 4: Crystallization & Isolation

  • Resume water addition until the ratio reaches 1:1 (Ethanol:Water) .

  • Cool the slurry to 0–5°C over 2 hours (Linear cooling ramp: 0.3°C/min).

  • Filter under vacuum.[1][2] Wash cake with cold (0°C) water/ethanol (2:1 mixture).

  • Dry at 45°C under vacuum (-0.08 MPa).

Troubleshooting Guide (FAQ)

Issue 1: "My product is separating as a yellow oil at the bottom, not crystals."

Diagnosis: You have entered the "Oiling Out" region of the phase diagram. This happens when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. Corrective Action:

  • Re-heat the mixture until the oil redissolves into a single phase.

  • Add a small amount of Ethanol (5-10% volume) to increase solubility.

  • Seed immediately at a higher temperature (45°C).

  • Slow down the cooling rate. Rapid cooling traps impurities that lower the melting point, causing oiling.

Issue 2: "The product purity is stuck at 98%. I can't remove the hydrolysis impurity."

Diagnosis: The hydrolysis product (4-hydroxy or sulfonic acid variant) is polar and co-precipitating. Corrective Action:

  • Switch to Ethyl Acetate / Heptane . The polar hydrolysis impurities are insoluble in Ethyl Acetate and will be filtered off before crystallization or remain in the mother liquor.

  • Perform a hot filtration of the Ethyl Acetate solution before adding Heptane.

Issue 3: "The crystals are extremely fine and clog the filter."

Diagnosis: Nucleation rate was too high (Crash Cooling). Corrective Action:

  • Perform Ostwald Ripening : Re-heat the slurry to 40°C for 1 hour, then cool again. This sacrifices small crystals to grow larger ones.

  • Reduce agitation speed during the cooling phase.

Process Visualization

Workflow Logic: Recrystallization Pathway

RecrystallizationWorkflow Start Crude 4-Chloro-N-ethyl-3-pyridinesulfonamide Dissolve Dissolve in Ethanol (55°C) Start->Dissolve CheckColor Is Solution Dark? Dissolve->CheckColor Carbon Add Activated Carbon & Filter Hot CheckColor->Carbon Yes Cool Cool to 40°C (Metastable Zone) CheckColor->Cool No Carbon->Cool Seed Add Seed Crystals (0.5%) Cool->Seed AntiSolvent Slow Addition of Water (Dropwise) Seed->AntiSolvent CheckOil Oiling Out? AntiSolvent->CheckOil Reheat Reheat & Add 10% Ethanol CheckOil->Reheat Yes Crystallize Cool to 0°C (0.3°C/min) CheckOil->Crystallize No Reheat->Cool Filter Filter & Wash (Cold EtOH/H2O) Crystallize->Filter Dry Dry (45°C, Vacuum) Filter->Dry

Figure 1: Decision-matrix for the recrystallization of N-ethyl-pyridine sulfonamides, emphasizing the critical control loop for "oiling out".

Impurity Rejection Mechanism

ImpurityRejection Solvent Ethanol/Water Matrix Target Target Molecule (Lipophilic N-Ethyl) Solvent->Target Precipitates (Hydrophobic Effect) ImpurityA Hydrolysis Impurity (Polar Sulfonic Acid) Solvent->ImpurityA Remains Solubilized (H-Bonding) ImpurityB Regioisomer (2-Chloro) Solvent->ImpurityB Co-crystallizes if cooled too fast

Figure 2: Solubility differential mechanism. The N-ethyl group drives precipitation in high-water environments, while polar impurities remain in the aqueous mother liquor.

References & Authority

  • Chemical Identity & Properties:

    • Compound: 4-Chloro-N-ethyl-3-pyridinesulfonamide (CAS 59582-90-0).[3][4][5][6]

    • Source:

  • Parent Molecule Synthesis (Torsemide Intermediates):

    • Context: Protocols derived from the primary sulfonamide (4-chloro-3-pyridinesulfonamide) purification.

    • Source:

  • General Sulfonamide Recrystallization Techniques:

    • Methodology: "Oiling out" mitigation in N-alkyl sulfonamides.

    • Source: (General Reference)

  • Solubility Parameters:

    • Data: Solubility of sulfonamides in Ethanol+Water mixtures.[2][7][8]

    • Source:

Sources

Stability of 4-Chloro-N-ethyl-3-pyridinesulfonamide under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Degradation Profiles under Basic Conditions

Ticket ID: #PYR-SULF-004 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Resolved / Guide Published

Executive Summary: The "Hydrolysis" Trap

User Issue: Many researchers observe the rapid disappearance of 4-Chloro-N-ethyl-3-pyridinesulfonamide (Compound 1 ) under basic conditions (pH > 10) and assume the sulfonamide bond has hydrolyzed to the sulfonic acid.

Technical Reality: The sulfonamide bond is kinetically stable under these conditions. The degradation you are observing is likely Nucleophilic Aromatic Substitution (


)  at the 4-position of the pyridine ring. The electron-withdrawing sulfonamide group at C3 activates the C4-chlorine, making it highly susceptible to displacement by hydroxide ions.

Key Takeaway: If your mass spec shows a loss of ~18 Da (Cl


 OH transition), you have formed the 4-hydroxy  derivative, not the sulfonic acid.

Diagnostic Workflow

Use this decision tree to identify your degradation product immediately.

DiagnosticWorkflow Start Start: Reaction Mixture Analysis (Basic Conditions) HPLC HPLC: Retention Time Shift? Start->HPLC LCMS LC-MS: Check m/z of New Peak HPLC->LCMS Peak Disappeared Mass_M18 Mass Shift: [M - 18.4 Da] (Cl replaced by OH) LCMS->Mass_M18 Observe [M+H]+ ~ 203 Mass_M44 Mass Shift: [M - 29 Da] (Loss of Ethyl) LCMS->Mass_M44 Observe [M+H]+ ~ 192 Mass_Sulf Mass Shift: Large Change (Sulfonamide Cleavage) LCMS->Mass_Sulf Observe [M+H]+ ~ 193 Concl_SNAr DIAGNOSIS: S_NAr Reaction Product: 4-Hydroxy-N-ethyl-3-pyridinesulfonamide (Most Common) Mass_M18->Concl_SNAr Concl_Dealk DIAGNOSIS: N-Dealkylation (Rare, High Temp) Mass_M44->Concl_Dealk Concl_Hyd DIAGNOSIS: Sulfonamide Hydrolysis (Very Rare < 100°C) Mass_Sulf->Concl_Hyd

Figure 1: Rapid diagnostic logic for identifying degradation products of 4-chloro-3-pyridinesulfonamides.

Technical Deep Dive: Mechanism of Instability

To troubleshoot effectively, you must understand the competing pathways. The pyridine ring is electron-deficient (electrophilic). Adding a sulfonamide group at position 3 withdraws even more electron density, specifically activating the ortho- (position 2) and para- (position 4) carbons.

Pathway A: Nucleophilic Aromatic Substitution ( ) - THE DOMINANT PATH

Under basic conditions (e.g., NaOH, KOH,


), the hydroxide ion (

) acts as a nucleophile.
  • Attack:

    
     attacks C4.
    
  • Intermediate: A Meisenheimer-like complex forms, stabilized by the ring nitrogen and the sulfonyl group.

  • Elimination: Chloride (

    
    ) is a good leaving group and is expelled.
    
  • Result: Formation of 4-hydroxy-N-ethyl-3-pyridinesulfonamide (often existing as the 4-pyridone tautomer).

Pathway B: Sulfonamide Hydrolysis - THE MINOR PATH

Hydrolysis of the


 bond requires the attack of water/hydroxide on the sulfur atom. This is sterically hindered and electronically less favorable than the attack on the activated C4 carbon. This pathway usually requires temperatures 

or highly concentrated acid.
Comparative Data Profile
FeatureStarting Material (Compound 1)

Product (Impurity A)
Hydrolysis Product (Impurity B)
Structure 4-Cl-Pyridine-3-

NHEt
4-OH-Pyridine-3-

NHEt
4-Cl-Pyridine-3-

H
Molecular Weight ~220.6 Da~202.2 Da~193.6 Da
Mass Shift (

)
Reference-18.4 Da (Cl

OH)
-27 Da (Loss of NHEt)
UV Absorbance

~270 nm
Bathochromic shift (Red shift) due to OH auxochromeMinimal shift
Solubility (pH 10) Soluble (Deprotonated Sulfonamide)Highly Soluble (Dianion possible)Highly Soluble

Experimental Protocols for Validation

If you suspect degradation, do not rely solely on HPLC retention time. Use this protocol to confirm the identity of the impurity.

Protocol: The "Chloride Shift" Validation

Objective: Confirm


 mechanism by detecting free chloride ions.
  • Preparation: Dissolve 50 mg of Compound 1 in 5 mL of 1N NaOH.

  • Incubation: Stir at

    
     for 2 hours.
    
  • Acidification: Carefully acidify to pH 1 with

    
    .
    
  • Test: Add 2 drops of

    
     (Silver Nitrate) solution.
    
    • Positive Result: Thick white precipitate (

      
      ) forms immediately. This confirms Cl was displaced from the ring (
      
      
      
      ).
    • Negative Result: Solution remains clear. This implies the Cl is still attached, and any degradation is likely at the sulfonamide group (highly unlikely).

Protocol: LC-MS Setup
  • Column: C18 Reverse Phase (high pH stable column recommended, e.g., Waters XBridge).

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (pH 10) - Basic pH keeps the sulfonamide deprotonated and improves peak shape.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: ESI+ and ESI- mode.

    • Note: The 4-hydroxy product ionizes strongly in negative mode due to the phenolic/pyridone proton.

Reaction Pathway Visualization

ReactionPathway cluster_conditions Conditions: pH > 10, T > 25°C SM Starting Material (4-Cl-N-ethyl-3-pyridinesulfonamide) Inter Meisenheimer Complex (High Energy) SM->Inter + OH- (Fast) Prod_SO3 Minor Product (Hydrolysis) Sulfonic Acid (Impurity B) SM->Prod_SO3 + H2O / Heat (Very Slow) Prod_OH Major Product (S_NAr) 4-Hydroxy derivative (Impurity A) Inter->Prod_OH - Cl- (Irreversible)

Figure 2: The dominant degradation pathway is the displacement of chlorine, not the cleavage of the sulfonamide.

Frequently Asked Questions (FAQs)

Q1: Can I prevent the


 reaction while keeping the pH basic? 
  • Answer: It is difficult. The reaction is second-order (dependent on

    
     and 
    
    
    
    ). To minimize it:
    • Keep the temperature low (

      
      ).
      
    • Use a weaker base if possible (Carbonate instead of Hydroxide).

    • Use a biphasic system (DCM/Water) with a phase transfer catalyst to limit the exposure of the pyridine ring to the aqueous base.

Q2: I see a yellow color developing. Is this normal?

  • Answer: Yes. 4-hydroxypyridines and their tautomers often exhibit yellowing due to extended conjugation or trace polymerization. However, intense darkening suggests extensive decomposition.

Q3: Is this molecule stable in acid?

  • Answer: Generally, yes. The pyridine nitrogen protonates in acid, making the ring even more electron-deficient.[1] However, without a strong nucleophile (like

    
    ) present, the 
    
    
    
    reaction is suppressed. Acidic hydrolysis of the sulfonamide requires extreme conditions (conc. HCl, reflux).

Q4: Why is this relevant to Torasemide?

  • Answer: This molecule is a structural analog of the key Torasemide intermediate (which is usually N-isopropyl). Regulatory bodies (FDA/EMA) require strict control of the "Hydroxyl" impurity (4-hydroxy-3-pyridinesulfonamide derivatives) because they are potential process-related impurities formed during the basic coupling steps [1, 2].

References

  • Delarge, J. (1981). Process for the preparation of pyridinesulfonylureas. U.S. Patent No. 4,244,950.

    • Context: Establishes the synthesis of Torasemide and the reactivity of the 4-chloro-3-sulfonylpyridine core.
  • Toplak, R. et al. (2007). Stability of Torasemide and its degradation products. Journal of Pharmaceutical and Biomedical Analysis.

    • Context: Discusses the degradation pathways of Torasemide-related compounds, confirming the hydrolytic instability of the pyridine ring substituents.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. Context: Authoritative text on the mechanism of Nucleophilic Aromatic Substitution ( ) in nitrogen heterocycles.
  • PubChem. (n.d.).[2] 4-Chloro-3-pyridinesulfonamide. National Library of Medicine.

    • Context: Physical properties and structural data for the core scaffold.[3]

Sources

Troubleshooting low conversion rates in pyridine sulfonamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Instability in Pyridine Sulfonamide Reactions

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary & Diagnostic Triage

The Core Challenge: Pyridine sulfonamide synthesis is notoriously difficult due to a "perfect storm" of chemical incompatibility:

  • Electrophile Instability: Pyridine sulfonyl chlorides (especially the 2-isomer) are highly unstable, prone to hydrolysis and sulfur dioxide (

    
    ) extrusion.
    
  • Nucleophile Deactivation: Aminopyridines are poor nucleophiles. In the presence of generated acid (HCl), the pyridine ring protonates, forming a non-reactive salt.

Use the following decision matrix to diagnose your specific failure mode before proceeding to the protocols.

Diagnostic Workflow

TroubleshootingMatrix Start START: Low Conversion / No Product CheckSM Check Sulfonyl Chloride (R-SO2Cl) Start->CheckSM IsStable Is it commercially available & white solid? CheckSM->IsStable BlackTar Degraded/Black Tar IsStable->BlackTar No (2-pyridyl) Hydrolysis Hydrolyzed (Acid present) IsStable->Hydrolysis No (Wet/Old) CheckNuc Check Amine (Aminopyridine) IsStable->CheckNuc Yes (Stable) Solution1 GO TO MODULE 1: In-Situ Oxidative Chlorination BlackTar->Solution1 Hydrolysis->Solution1 SaltFormation Reaction Stalls <50% CheckNuc->SaltFormation Precipitate formed? Solution3 GO TO MODULE 3: Pd-Catalyzed (DABSO) Route CheckNuc->Solution3 Substrate is Aryl Halide? Solution2 GO TO MODULE 2: Base/Solvent Optimization SaltFormation->Solution2

Figure 1: Diagnostic decision tree for identifying the root cause of reaction failure. Follow the path corresponding to your observation to select the correct module.

Module 1: The Unstable Electrophile (Pyridine Sulfonyl Chlorides)

The Problem: Why does my starting material degrade?

Pyridine-2-sulfonyl chloride is structurally unstable. Unlike benzene sulfonyl chloride, the electron-deficient pyridine ring facilitates the extrusion of


, particularly in the 2-position. Furthermore, these compounds are extremely hygroscopic. Commercial samples often arrive partially hydrolyzed to the sulfonic acid, which is unreactive toward amines.
The Solution: In-Situ Oxidative Chlorination

Do not rely on stored pyridine-2-sulfonyl chlorides. Instead, generate them in situ from 2-mercaptopyridine or 2,2'-dipyridyl disulfide and react immediately.

Protocol A: Oxidative Chlorination (NCS/HCl Method)

Best for: Lab-scale synthesis (100 mg - 5 g) where mild conditions are required.

Reagents:

  • 2-Mercaptopyridine (1.0 equiv)[1]

  • N-Chlorosuccinimide (NCS) (3.0 equiv)

  • 2M HCl (aq) / Acetonitrile (1:5 ratio)

Step-by-Step:

  • Dissolution: Dissolve NCS (30 mmol) in Acetonitrile (15 mL) and 2M HCl (3 mL). Cool to 10°C.

  • Oxidation: Add 2-mercaptopyridine (10 mmol) portion-wise. Maintain internal temperature <20°C. Observation: The mixture will turn yellow/orange.

  • Workup (Critical): Dilute with cold water and extract immediately with Ether or CH2Cl2. Wash organic layer with cold brine. Do not dry over MgSO4 for prolonged periods.

  • Coupling: Add the fresh sulfonyl chloride solution immediately to a separate flask containing your amine (1.0 equiv) and excess base (Pyridine or Et3N, 3.0 equiv) in CH2Cl2.

Why this works: The acidic oxidative conditions prevent the pyridine nitrogen from interfering during the chloride formation. Rapid extraction removes the acid before the coupling step [1].

Module 2: The Deactivated Nucleophile (Aminopyridines)

The Problem: Why is the conversion stalling at ~50%?

When reacting an aminopyridine with a sulfonyl chloride, the reaction generates HCl.



Pyridine amines are basic. The generated HCl protonates the unreacted aminopyridine ring nitrogen, rendering it electron-deficient and non-nucleophilic. If you use a 1:1 ratio of base, the reaction will stall at 50% conversion because half your starting material is now a non-reactive salt.
Optimization Table: Base & Solvent Selection
ScenarioRecommended BaseSolventRationale
Standard Pyridine (as solvent)PyridineActs as both solvent and acid scavenger. Prevents salt formation.
Sensitive SM DMAP (0.1 eq) + Et3N (2.0 eq)DCM / DMFDMAP acts as a nucleophilic catalyst (forming a reactive N-sulfonyl pyridinium intermediate).
Non-Nucleophilic NaH (Sodium Hydride)THF / DMFDeprotonates the amine first to create a powerful amide anion nucleophile (

).
Aqueous Soluble Na2CO3 / NaHCO3Water/AcetoneSchotten-Baumann conditions. Good for highly polar amino acids/pyridines.
Protocol B: DMAP-Catalyzed Sulfonylation

Best for: Sterically hindered or electron-deficient aminopyridines.

Step-by-Step:

  • Dissolve aminopyridine (1.0 mmol) in anhydrous DCM (5 mL).

  • Add Triethylamine (3.0 mmol) and DMAP (0.1 mmol).

  • Cool to 0°C.

  • Add Sulfonyl Chloride (1.2 mmol) dropwise.

  • Allow to warm to RT. Note: If reaction is sluggish, heat to reflux in DCE (80°C).

Module 3: The "Nuclear Option" (Pd-Catalyzed Coupling)

The Problem: Standard coupling is impossible.

If the sulfonyl chloride is too unstable to exist (even transiently) or the amine is too unreactive, you must bypass the sulfonyl chloride intermediate entirely.

The Solution: DABSO-Mediated Coupling (Willis Method)

This method uses a Palladium catalyst to couple an aryl halide (stable) with an amine, using DABSO (DABCO-bis(sulfur dioxide)) as a solid, stable source of


. This avoids handling unstable sulfonyl chlorides [2].
Mechanism Visualization

WillisMethod ArI Aryl Iodide (Pyridine-I) Pd Pd(0) Catalyst ArI->Pd DABSO DABSO (SO2 Source) DABSO->Pd Sulfinate Pd-Sulfinate Intermediate Pd->Sulfinate Chlorination NCS / Bleach (Oxidation) Sulfinate->Chlorination Product Final Sulfonamide Chlorination->Product Amine Amine (HNR2) Amine->Product

Figure 2: The Willis coupling pathway.[2] Note that the sulfonyl chloride is generated and consumed in situ within the catalytic cycle, bypassing instability issues.

Protocol C: One-Pot Pd-Catalyzed Sulfonamidation

Reference: Willis, M. C. et al. Org.[2] Lett. 2011 [2].[3]

Reagents:

  • Aryl Iodide (e.g., 2-iodopyridine) (1.0 equiv)

  • DABSO (0.6 equiv)

  • Pd(OAc)2 (5 mol%) / CataCXium A (7.5 mol%)

  • Isopropylamine (as base) (2.0 equiv)

  • Solvent: Isopropanol

Step-by-Step:

  • Sulfinate Formation: Combine Aryl Iodide, DABSO, Pd catalyst, and base in Isopropanol. Heat to 75°C for 16h.

  • Oxidative Coupling: Cool to RT. Add the target Amine (1.2 equiv) followed by aqueous Sodium Hypochlorite (Bleach) or NCS (1.5 equiv).

  • Reaction: Stir for 1-3 hours at RT.

  • Workup: Quench with saturated Na2SO3 (destroys excess oxidant), extract with EtOAc.

Frequently Asked Questions (FAQ)

Q: I see two spots on TLC with the same Mass Spec (MW). What happened? A: You likely have Bis-sulfonylation . If the amine is primary (


), it can react with two equivalents of sulfonyl chloride to form 

.
  • Fix: Use exactly 1.0 equivalent of sulfonyl chloride, or use the "Reverse Addition" technique (add sulfonyl chloride slowly to a large excess of amine).

Q: My pyridine sulfonyl chloride is a liquid, but the literature says it's a solid. A: It has likely hydrolyzed to the sulfonic acid (often a viscous oil/gum) or decomposed.

  • Test: Dissolve a small amount in DCM. Add water. If it dissolves instantly in the water layer, it is the acid (hydrolyzed). Sulfonyl chlorides are organic-soluble.

Q: Can I use Thionyl Chloride (


) to convert Pyridine-Sulfonic Acid back to the Chloride? 
A:  Generally, No .
Direct reaction of pyridine sulfonic acids with 

often fails due to the high lattice energy of the zwitterionic sulfonic acid (inner salt). You must use Phosphorus Pentachloride (

)
or Oxalyl Chloride with catalytic DMF . However, be warned: heating pyridine sulfonic acids with harsh chlorinating agents often leads to replacement of the sulfur group with chlorine (forming chloropyridine) via desulfonylative chlorination.
References
  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).[4] Efficient Synthesis of Sulfonyl Chlorides from Thiols Using N-Chlorosuccinimide and Dilute Hydrochloric Acid.[4] Synthesis, 2006(24), 4131–4134.

  • Woolven, H., González-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011).[3] DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation.[2][3][5][6][7][8] Organic Letters, 13(18), 4876–4878.[3]

  • Emmett, E. J., & Willis, M. C. (2015). Palladium-Catalyzed Synthesis of Sulfonamides from Aryl Halides and Amines. Organic Syntheses, 92, 169-183.

  • BenchChem Technical Support. (2025). Troubleshooting Low Yield in Pyridine Functionalization. BenchChem Technical Guides.

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 4-Chloro-N-ethyl-3-pyridinesulfonamide: A Multi-Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the spectroscopic characterization of 4-Chloro-N-ethyl-3-pyridinesulfonamide, a substituted pyridine derivative of interest in medicinal chemistry. We will delve into the interpretation of its ¹H NMR spectrum and objectively compare this powerful technique with other key analytical methods, namely ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Our focus will be on not just the "what" but the "why," explaining the rationale behind experimental choices and data interpretation to ensure a robust and self-validating analytical workflow.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary tool for the structural determination of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable technique. The chemical shift (δ), signal integration, and spin-spin coupling (J-coupling) are the three key parameters that allow for a comprehensive molecular "fingerprint."

Predicted ¹H NMR Spectrum of 4-Chloro-N-ethyl-3-pyridinesulfonamide

Due to the unavailability of a publicly accessible experimental spectrum for 4-Chloro-N-ethyl-3-pyridinesulfonamide, a predicted ¹H NMR spectrum was generated using advanced computational algorithms. This prediction, based on extensive databases of known chemical shifts and coupling constants, provides a solid foundation for our analysis.

Molecular Structure and Proton Designations:

G mol [H]c1c(c(nc(c1Cl)S(=O)(=O)NCC)C)[H] H-5   H-6   H-2 | N-ethyl (H-a, H-b) G cluster_nmr NMR Spectroscopy cluster_other Other Techniques H_NMR 1H NMR C_NMR 13C NMR H_NMR->C_NMR Provides complementary carbon backbone information MS Mass Spectrometry H_NMR->MS Confirms molecular weight and elemental composition IR IR Spectroscopy H_NMR->IR Identifies functional groups

Caption: Relationship between different spectroscopic techniques for structural elucidation.

Comparison Table of Analytical Techniques
Feature¹H NMR Spectroscopy¹³C NMR SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Provided Proton environment, connectivity, stereochemistryCarbon skeleton, chemical environment of carbonsMolecular weight, elemental formula, fragmentation patternsPresence of functional groups
Strengths - High resolution- Detailed structural information- Quantitative- Direct observation of the carbon backbone- Less signal overlap than ¹H NMR- High sensitivity- Provides molecular formula (HRMS)- Structural information from fragmentation- Fast and inexpensive- Good for identifying key functional groups
Weaknesses - Lower sensitivity than MS- Complex spectra for large molecules- Requires soluble samples- Low natural abundance of ¹³C leads to lower sensitivity- Longer acquisition times- Destructive technique- Isomers can be difficult to distinguish- Fragmentation can be complex to interpret- Limited structural information- Ambiguous for complex molecules
¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it offers a less crowded spectrum and can be crucial for confirming the number and types of carbon atoms.

Predicted ¹³C NMR Chemical Shifts for 4-Chloro-N-ethyl-3-pyridinesulfonamide:

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically 120-160 ppm), corresponding to the five carbons of the pyridine ring and the carbon attached to the chloro group.

  • N-Ethyl Group Carbons: Two signals are expected in the aliphatic region: one for the methylene carbon (-CH₂-) around 40-50 ppm and one for the methyl carbon (-CH₃) around 10-20 ppm.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition. The fragmentation pattern can also offer valuable structural clues.

For 4-Chloro-N-ethyl-3-pyridinesulfonamide (C₇H₉ClN₂O₂S), the expected molecular ion peak [M]⁺ would be at m/z 220 (for ³⁵Cl) and an isotopic peak [M+2]⁺ at m/z 222 (for ³⁷Cl) with a characteristic ~3:1 intensity ratio, confirming the presence of a chlorine atom. Key fragmentation pathways would likely involve the loss of the ethyl group, the SO₂ group, and cleavage of the pyridine ring.

Infrared Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

Expected Key IR Absorptions for 4-Chloro-N-ethyl-3-pyridinesulfonamide:

  • N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the sulfonamide N-H bond.

  • C-H Stretch (aromatic and aliphatic): Peaks in the 2850-3100 cm⁻¹ region.

  • S=O Stretch: Strong absorptions in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, characteristic of the sulfonyl group.

  • C=C and C=N Stretch (aromatic): Peaks in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretch: An absorption in the 600-800 cm⁻¹ region.

Experimental Protocols

Standard ¹H NMR Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

G Sample Sample Preparation (5-10 mg in 0.5-0.7 mL CDCl₃) NMR_Tube Transfer to NMR Tube Sample->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Shimming Shim Magnetic Field Spectrometer->Shimming Acquisition Acquire Spectrum (e.g., 16 scans) Shimming->Acquisition Processing Process Data (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Analyze Spectrum Processing->Analysis

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Chloro-N-ethyl-3-pyridinesulfonamide and dissolve it in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay) and acquire the ¹H NMR spectrum.

  • Processing: Perform a Fourier transform (FT) on the acquired free induction decay (FID), followed by phase and baseline correction.

  • Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

Conclusion: A Synergistic Approach to Structural Confidence

The structural elucidation of a molecule like 4-Chloro-N-ethyl-3-pyridinesulfonamide is most reliably achieved through a synergistic combination of spectroscopic techniques. While ¹H NMR provides an unparalleled level of detail regarding the proton framework, its power is amplified when used in conjunction with ¹³C NMR for the carbon skeleton, Mass Spectrometry for molecular weight and formula confirmation, and IR Spectroscopy for the rapid identification of key functional groups. This integrated analytical strategy ensures the highest level of confidence in the assigned structure, a critical requirement in all areas of chemical research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • ChemAxon. (2024). NMR Predictor. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 4-Chloro-3-pyridinesulfonamide. [Link]

A Comparative Guide to HPLC Method Development for the Purity Analysis of 4-Chloro-N-ethyl-3-pyridinesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights into Crafting a Robust, Stability-Indicating HPLC Purity Method

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Chloro-N-ethyl-3-pyridinesulfonamide. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, creating a self-validating and robust analytical procedure. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable method for impurity profiling.

Foundational Principles: Understanding the Analyte and the Goal

Before a single vial is prepared, a thorough understanding of the target analyte, 4-Chloro-N-ethyl-3-pyridinesulfonamide, is critical. A review of its structure reveals a moderately polar molecule containing a pyridine ring, a sulfonamide group, and a chloro-substituent. This initial assessment informs our starting point for chromatographic conditions. The primary objective is to develop a stability-indicating method, one that can separate the main compound from its potential degradation products and process-related impurities.[1][2]

The development and validation of this method will be guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[3][4][5][6][7][8][9] These authoritative sources provide the framework for ensuring the analytical procedure is suitable for its intended purpose.

Strategic Method Development: A Multi-faceted Approach

The development of a robust HPLC method is an iterative process involving a systematic evaluation of various chromatographic parameters. Our strategy will focus on reversed-phase HPLC (RP-HPLC) as the initial approach, given its versatility and wide applicability in the pharmaceutical industry for moderately polar compounds.[10][11]

Initial Screening of Chromatographic Conditions

The first phase of development involves a screening of different columns and mobile phases to achieve a preliminary separation. The causality behind these choices is rooted in fundamental chromatographic principles.

Column Selection: The choice of a stationary phase is a critical determinant of selectivity. We will compare three columns with different selectivities: a standard C18, a C8, and a phenyl-hexyl column. The C18 and C8 columns offer hydrophobicity-based separation, while the phenyl-hexyl column can provide alternative selectivity through pi-pi interactions with the pyridine ring of the analyte.[12]

Mobile Phase Exploration: The mobile phase composition dictates the retention and elution of the analyte. We will evaluate two common organic modifiers, acetonitrile (ACN) and methanol (MeOH), in combination with a buffered aqueous phase. The buffer is essential to control the ionization state of the sulfonamide group, thereby ensuring reproducible retention times. A phosphate or acetate buffer in the pH range of 3-7 is a suitable starting point.

Experimental Protocol: Initial Chromatographic Screening

  • Preparation of Standard Solution: Prepare a stock solution of 4-Chloro-N-ethyl-3-pyridinesulfonamide at a concentration of 1.0 mg/mL in a suitable diluent (e.g., 50:50 ACN:Water). From this, prepare a working standard solution at 0.1 mg/mL.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Screening Conditions:

    • Columns:

      • Column A: C18, 4.6 x 150 mm, 5 µm

      • Column B: C8, 4.6 x 150 mm, 5 µm

      • Column C: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 265 nm (based on the UV spectrum of sulfonamides).[12][13]

    • Injection Volume: 10 µL

dot

Caption: Workflow for HPLC Method Development and Validation.

Data-Driven Method Optimization

The results from the initial screening will guide the optimization phase. The goal is to achieve a method with good resolution between the main peak and any observed impurities, symmetrical peak shapes, and a reasonable run time.

ColumnOrganic ModifierObservations
C18AcetonitrileGood retention of the main peak, some minor impurities observed.
C8AcetonitrileLess retention compared to C18, better peak shape for early eluting impurities.
Phenyl-HexylAcetonitrileDifferent selectivity, resolution of impurities not optimal.
C18MethanolBroader peaks compared to acetonitrile, longer retention times.

Based on hypothetical data like the table above, the C18 column with an acetonitrile gradient appears to be the most promising starting point. The next step is to fine-tune the gradient profile, mobile phase pH, and column temperature to improve the separation.

Experimental Protocol: Method Optimization

  • Gradient Optimization:

    • Evaluate different gradient slopes (e.g., a shallow gradient for better resolution of closely eluting impurities).

    • Introduce an isocratic hold at the beginning of the gradient to ensure good peak shape for early eluting compounds.

  • pH Optimization:

    • Analyze the sample using mobile phases with slightly different pH values (e.g., pH 2.8, 3.0, 3.2) to assess the impact on retention and selectivity.

  • Temperature Optimization:

    • Run the analysis at different column temperatures (e.g., 25 °C, 30 °C, 35 °C) to observe effects on peak shape and resolution.

Ensuring Method Specificity: The Role of Forced Degradation

A critical aspect of a purity method is its ability to be "stability-indicating." This is demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions to generate potential degradation products.[1][2][14][15] The developed HPLC method must be able to separate these degradation products from the intact API.

dot

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A(R2)) API 4-Chloro-N-ethyl-3- pyridinesulfonamide Acid Acid Hydrolysis (e.g., 0.1N HCl) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 80°C) API->Thermal Photo Photolytic Stress (UV/Vis Light) API->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants

Caption: Forced Degradation Stress Conditions.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare separate solutions of 4-Chloro-N-ethyl-3-pyridinesulfonamide (at ~1 mg/mL) and subject them to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the drug substance solution to UV and visible light as per ICH Q1B guidelines.[16]

  • Analysis: Neutralize the acid and base-stressed samples before dilution and injection into the HPLC system using the optimized method. Analyze all stressed samples and a control (unstressed) sample.

  • Peak Purity Assessment: Utilize a PDA detector to perform peak purity analysis on the main peak in the chromatograms of the stressed samples to ensure it is not co-eluting with any degradation products.

Method Validation: Demonstrating Fitness for Purpose

Once the method is optimized and its specificity is confirmed, it must be validated according to ICH Q2(R1) guidelines.[4][6][8][9] This process provides documented evidence that the method is suitable for its intended use.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999. Resolution between adjacent peaks > 1.5.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.Typically from the reporting limit of impurities to 120% of the specification limit.
Accuracy The closeness of the test results to the true value.Recovery of spiked impurities should be within 80-120%.
Precision (Repeatability & Intermediate Precision)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 5% for impurities.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ~10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should be met under all varied conditions.

Experimental Protocol: Method Validation

  • Linearity: Prepare a series of solutions of the main compound and known impurities at different concentrations (typically 5-6 levels) and inject them into the HPLC. Plot a calibration curve of peak area versus concentration.

  • Accuracy: Spike a sample of 4-Chloro-N-ethyl-3-pyridinesulfonamide with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a spiked sample on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • LOD & LOQ: Determine these values based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.

  • Robustness: Intentionally vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the system suitability parameters (e.g., resolution, tailing factor, and theoretical plates).

Conclusion: A Framework for Excellence in Purity Analysis

The development of a robust and reliable HPLC method for the purity analysis of 4-Chloro-N-ethyl-3-pyridinesulfonamide is a systematic and scientifically driven process. By moving from a broad screening of conditions to a focused optimization, and by rigorously challenging the method's specificity through forced degradation studies, we can establish a self-validating analytical procedure. The subsequent validation according to ICH guidelines provides the necessary assurance of the method's fitness for its intended purpose in a regulated environment. This comprehensive approach, grounded in scientific principles and authoritative guidelines, ensures the quality and safety of the final drug product.

References

  • United States Pharmacopeia.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • USP-NF. (2023).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • USP.org. (2022).
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • BioProcess International. (2020).
  • LCGC International. (2024). Are You Sure You Understand USP <621>?
  • Pharmaguideline.
  • LCGC International. (2025).
  • BioPharmaSpec.
  • YouTube. (2025).
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Resolian. HPLC-UV Method Development for Highly Polar Impurities.
  • ICH. Quality Guidelines.
  • Waters Blog. (2025).
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • Chrom Tech, Inc. (2025).
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • PMC. (2019).
  • Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • ResearchGate. (2025). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC.
  • Agilent. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
  • Sigma-Aldrich. 4-Chloropyridine-3-sulfonamide.
  • ECHEMI.
  • PubChem. 4-Chloro-3-pyridinesulfonamide.
  • LC-MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate in Urine: A Comparison of Sample Prepar
  • Pharmaffili

Sources

Comparative Reactivity Guide: 4-Chloro-N-ethyl-3-pyridinesulfonamide vs. 4-Chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Chloro-N-ethyl-3-pyridinesulfonamide and 4-Chloropyridine . It is designed for researchers requiring actionable data on reactivity profiles, stability, and synthetic utility in nucleophilic aromatic substitution (


) workflows.

Executive Summary

4-Chloro-N-ethyl-3-pyridinesulfonamide exhibits significantly higher electrophilicity at the C4 position compared to 4-Chloropyridine , allowing for


 reactions under milder conditions with higher yields.

While 4-chloropyridine relies solely on the electron-deficient pyridine nitrogen for activation, the sulfonamide derivative benefits from a "dual-activation" mode: the ring nitrogen and the ortho-positioned electron-withdrawing sulfonamide group. Furthermore, the sulfonamide derivative possesses superior bench stability; unlike 4-chloropyridine, which rapidly self-polymerizes as a free base, the sulfonamide group deactivates the ring nitrogen, preventing intermolecular self-quaternization.

Feature4-Chloropyridine4-Chloro-N-ethyl-3-pyridinesulfonamide
Primary Reactivity Moderate (

)
High (

)
Activation Mode Inductive (-I) & Mesomeric (-M) from Ring NDual Activation (Ring N + C3 Sulfonamide)
Free Base Stability Unstable (Polymerizes rapidly)Stable (Solid, shelf-stable)
Typical Nucleophiles Strong nucleophiles (alkoxides, thiols)Weak nucleophiles (anilines, water)
Reaction Temp High (>100°C) or sealed tubeModerate (Refluxing alcohols, <80°C)

Structural & Electronic Analysis

The Electrophilic Center (C4)

The reactivity of both compounds is governed by the electron density at the C4 carbon.

  • 4-Chloropyridine: The chlorine atom is para to the pyridine nitrogen.[1] The electronegative nitrogen withdraws electron density via induction and resonance, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack. However, the ring nitrogen remains basic (pKa ~5.2), and without protonation, the activation is moderate.

  • 4-Chloro-N-ethyl-3-pyridinesulfonamide: The introduction of the sulfonamide group at C3 ( meta to N, ortho to Cl) drastically alters the landscape. The sulfonyl group (

    
    ) is a potent electron-withdrawing group (Hammett 
    
    
    
    ). It pulls electron density away from the ring, specifically enhancing the electrophilicity of the adjacent C4-Cl bond.
Stability and Self-Reactivity

A critical distinction for handling is the self-polymerization pathway.

  • 4-Chloropyridine: As a free base, the nucleophilic ring nitrogen of one molecule attacks the electrophilic C4 position of another, leading to the formation of poly(4-pyridinium) salts. It must be stored as a hydrochloride salt.

  • Sulfonamide Derivative: The electron-withdrawing sulfonamide group reduces the basicity and nucleophilicity of the pyridine nitrogen. This "deactivation" of the nitrogen prevents self-polymerization, rendering the compound stable as a free base.

Mechanistic Visualization

The following diagram illustrates the resonance stabilization differences during the rate-determining step of


.

SNAr_Mechanism cluster_0 4-Chloropyridine (Standard Activation) cluster_1 Sulfonamide Derivative (Enhanced Activation) Start_A Reactant (4-Cl-Py) Inter_A Meisenheimer Complex (Stabilized by Ring N only) Start_A->Inter_A Nucleophilic Attack (High Ea) Prod_A Product (4-Substituted Py) Inter_A->Prod_A Cl- Departure Start_B Reactant (3-Sulfonamido-4-Cl-Py) Inter_B Meisenheimer Complex (Stabilized by Ring N + Sulfonamide EWG) Start_B->Inter_B Nucleophilic Attack (Lower Ea) Inter_B->Inter_A More Stable Intermediate Prod_B Product (4-Substituted Py) Inter_B->Prod_B Cl- Departure

Figure 1: Mechanistic comparison showing the enhanced stabilization of the transition state in the sulfonamide derivative, leading to lower activation energy (


).

Experimental Reactivity Profile

Reaction with Amines (Aminolysis)

This is the most common application for both compounds (e.g., drug synthesis).

  • Case Study: Reaction with Aniline derivatives (e.g., m-toluidine)

    • 4-Chloropyridine: Reaction with weak nucleophiles like anilines is sluggish. It often requires forcing conditions (high boiling solvents like ethoxyethanol, >130°C) or acid catalysis to protonate the ring nitrogen, which further activates the C4 position.

    • Sulfonamide Derivative: Reacts readily with anilines in lower-boiling alcohols (e.g., ethanol, isopropanol) or n-butanol at reflux. The reaction is often complete within 1-4 hours with yields >90%. This efficiency is exploited in the synthesis of Torsemide , where the 4-chloro-3-pyridinesulfonamide core is coupled with amines.[2]

Reaction with Thiols[4]
  • 4-Chloropyridine: Requires basic conditions to generate the thiolate anion. Competition with hydrolysis (if water is present) can be an issue due to the harsh conditions required.

  • Sulfonamide Derivative: Reacts rapidly with thiols even under mild buffering. The high electrophilicity allows for selective functionalization of cysteine residues in proteins (if used as a probe) or efficient synthesis of thioethers.

Quantitative Comparison Table
Parameter4-Chloropyridine (HCl Salt)4-Chloro-N-ethyl-3-pyridinesulfonamide
Reaction with Aniline 130–150°C, 12–24 h, ~60% Yield80–110°C, 2–4 h, >95% Yield
Solvent Compatibility Water, DMF, polar solventsAlcohols, Acetone, DCM, Ethyl Acetate
Catalyst Requirement Often requires acid (HCl) or high heatNone (Autocatalytic or mild base)
By-products Polymers (if free base used)Minimal

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(Arylamino)-pyridine from 4-Chloropyridine

Use this protocol if you are restricted to the unsubstituted pyridine core.

  • Preparation: Charge a pressure tube with 4-chloropyridine hydrochloride (1.0 eq) and the aniline nucleophile (1.1 eq).

  • Solvent: Add 2-ethoxyethanol (concentration ~0.5 M).

  • Reaction: Seal the tube and heat to 140°C for 16 hours.

  • Work-up: Cool to room temperature. Dilute with water and basify with 1M NaOH to pH 10. Extract with Ethyl Acetate (3x).

  • Purification: Flash chromatography is usually required to remove unreacted aniline and polymerized by-products.

    • Note: Yields are typically moderate (50-70%).

Protocol B: Synthesis of 4-(Arylamino)-N-ethyl-3-pyridinesulfonamide

Use this protocol for high-efficiency coupling (Torsemide-type synthesis).

  • Preparation: In a round-bottom flask, dissolve 4-Chloro-N-ethyl-3-pyridinesulfonamide (1.0 eq) and the amine nucleophile (e.g., m-toluidine, 1.1 eq) in Isopropanol or n-Butanol (10 volumes).

  • Reaction: Heat to reflux (~82°C for IPA) for 2–3 hours. Monitor by TLC/HPLC.

    • Observation: The product often precipitates directly from the reaction mixture as the hydrochloride salt (if the amine is basic enough) or free base upon cooling.

  • Work-up: Cool the mixture to 0°C. Filter the precipitate.

  • Purification: Wash the filter cake with cold isopropanol and water. Recrystallization from ethanol/water if necessary.

    • Note: Yields are typically >90% with high purity (>99%).[3]

Workflow Diagram

Workflow cluster_inputs Starting Material Selection cluster_process Reaction Conditions cluster_outcome Outcome ChoiceA 4-Chloropyridine (HCl Salt) CondA High Temp (140°C) Polar Solvent Long Duration ChoiceA->CondA Requires Activation ChoiceB 4-Chloro-N-ethyl- 3-pyridinesulfonamide CondB Mild Reflux (80°C) Alcohol Solvent Short Duration ChoiceB->CondB Already Activated ResultA Moderate Yield Requires Chromatography CondA->ResultA ResultB High Yield (>90%) Product Precipitates CondB->ResultB

Figure 2: Decision workflow comparing the operational complexity of using the two reagents.

References

  • Delarge, J. (1973).[4][5] Chemistry of Sulfonamides of the Pyridine Series. Annales Pharmaceutiques Françaises, 31, 467-474.[2][6] (Foundational work on 4-chloro-3-pyridinesulfonamide reactivity).

  • Toplak, R., et al. (2003).[4] Process for the preparation of highly pure torsemide. Patent WO03097603.[2][4] Link (Detailed kinetics and protocols for 3-sulfonamide-4-chloropyridine substitution).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General mechanism of in pyridines and instability of 4-chloropyridine free base).
  • Katz, R. B., et al. (2005). Process for the preparation of torsemide and related intermediates. US Patent App.[2] 2005/0209460.[2] Link (Comparison of solvent systems and yields).

  • Adimoole, S., et al. (2013). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. Acta Crystallographica Section E. Link (Structural data and synthesis conditions).

Sources

Technical Comparison Guide: IR Spectroscopy of Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In drug development, pyridine sulfonamides represent a critical scaffold, bridging the structural properties of classical sulfa drugs with the specific electronic tuning of the pyridine heterocycle.[1] Unlike benzene sulfonamides, the presence of the nitrogen atom in the pyridine ring introduces unique electronic perturbations—specifically inductive effects and potential tautomeric equilibria—that are detectable via Infrared (IR) Spectroscopy.[1]

This guide moves beyond basic peak assignment. It compares the vibrational signatures of pyridine sulfonamides against their benzene analogs, providing a mechanistic explanation for spectral shifts.[1] It focuses on the causality of these shifts, driven by the electron-withdrawing nature of the pyridine nitrogen and the rigidity of the sulfonamide linkage.[1]

Core Differentiator: The Tautomeric Challenge

A critical insight for researchers is the Amido-Imido Tautomerism .[1] While benzene sulfonamides typically exist in the amido form (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


), 

-pyridyl sulfonamides can exhibit significant imido character (

), heavily influenced by the position of the nitrogen in the ring (2-, 3-, or 4-position). This guide provides the spectral markers to distinguish these states.

Comparative Analysis: Pyridine vs. Benzene Sulfonamides

The substitution of a benzene ring with a pyridine ring alters the local dipole moments and bond force constants. The table below summarizes the characteristic shifts you must look for.

Table 1: Characteristic Band Comparison
Vibrational ModeBenzene Sulfonamide (Standard)Pyridine Sulfonamide (Target)Mechanistic Insight (Causality)
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Stretch

(Sharp)

(Often Broad)
Pyridine N acts as an H-bond acceptor, broadening the band and shifting it to lower energy due to intermolecular H-bonding.
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">



The electron-withdrawing Pyridine ring increases the S=O bond order slightly via inductive effects (

), shifting

higher.
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">



Similar inductive shift to asymmetric stretch; highly diagnostic for the sulfonyl group state.
Ring ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


(Doublet)

Critical Differentiator: Pyridine adds a distinct

band near

absent in benzene.
Ring Breathing ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Weak/Inactive)

(Strong)
The symmetry breaking in Pyridine makes the ring breathing mode IR active and intense.
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">



Increased double-bond character in the S-N bond if the imido tautomer is favored.

Structural Logic & Tautomerism

Understanding the vibrational modes requires visualizing the electronic environment.[1] The diagram below illustrates the decision logic for assigning bands and distinguishing between the Amido and Imido forms, which is crucial for


-substituted pyridine sulfonamides (e.g., sulfapyridine).

TautomerLogic Start Analyze IR Spectrum (Region 1700 - 900 cm⁻¹) CheckSO2 Locate SO₂ Bands (1350 & 1160 cm⁻¹) Start->CheckSO2 CheckCN Check 1580 cm⁻¹ Region (C=N Stretch) CheckSO2->CheckCN Decision Is C=N band shifted/broadened? CheckCN->Decision Amido Amido Form (-SO₂-NH-) Dominant in 3-Py, 4-Py Normal SO₂ freq Decision->Amido No significant shift Imido Imido Form (-SO₂-N=) Possible in 2-Py Shifted SO₂ (Higher freq) Stronger S-N bond Decision->Imido Significant shift + Low freq NH

Caption: Logic flow for distinguishing tautomeric forms of N-pyridyl sulfonamides based on IR spectral shifts.

Experimental Protocol: Self-Validating KBr Pellet Method

As a Senior Scientist, I recommend the KBr Pellet method over ATR for this specific application. Pyridine sulfonamides often exhibit polymorphism and subtle hydrogen-bonding networks that are better resolved in transmission mode.[1] ATR can distort relative peak intensities due to depth of penetration (


) dependence on wavenumber.
Protocol: High-Fidelity Transmission IR

Objective: Obtain a spectrum with


 noise and no moisture interference.

Materials:

  • Spectroscopic grade KBr (Dry, stored at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Agate mortar and pestle.[2]

  • Hydraulic press (10-ton capacity).[1][3][4]

Step-by-Step Workflow:

  • The "1:100" Rule (Preparation):

    • Weigh

      
       of the Pyridine Sulfonamide sample.
      
    • Weigh

      
       of dry KBr.
      
    • Expert Note: Do not estimate. Weighing ensures reproducibility of band intensities for semi-quantitative comparison.

  • The "Shear, Don't Grind" Technique:

    • Place sample and KBr in the agate mortar.[2][3]

    • Use a rotary shearing motion rather than forceful pounding. Pounding can induce local heating and polymorphic transitions (e.g., changing crystalline form).[1]

    • Validation Check: The powder must be fine enough to not sparkle under light (particle size ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ).
      
  • Pellet Formation (The Transparency Test):

    • Load the die assembly. Evacuate air for 1 minute (vacuum pump) to remove moisture/air bubbles.

    • Press at 8-10 tons for 2 minutes.

    • Self-Validating Step: Hold the pellet up to a light source.[1] You should be able to read text through it. If it is cloudy (white), the particle size is too large (scattering) or moisture is present.[1] Reject and repress.

  • Data Acquisition:

    • Range: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[3][4][5]
      
    • Resolution:

      
       (necessary to resolve the Pyridine C=N from Benzene C=C modes).
      
    • Scans: 32 or 64.

Detailed Band Assignment Guide

This section breaks down the spectrum into three diagnostic zones.

Zone 1: The High Frequency Region (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> )[1]
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    :  Look for a sharp band around 
    
    
    
    . In 2-pyridyl derivatives, intramolecular H-bonding with the ring nitrogen can shift this to
    
    
    and broaden it.
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Aromatic:  Weak bands 
    
    
    
    . Pyridine C-H stretches are often slightly higher frequency than benzene analogs due to the electron-deficient ring.[1]
Zone 2: The Double Bond Region (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> )[1]
  • Pyridine Ring Stretching: The "quadrant stretching" modes.[1]

    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      : Strong C=N stretch (absent in benzene).
      
    • 
      : C=C stretch.[6]
      
    • 
      : C=C/C=N coupled mode.
      
  • 
    :  The "Flagship" Band.
    
    • Position: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .
      
    • Shape: Very intense and broad.

    • Interference Warning: Can overlap with C-N stretching of aromatic amines; confirm with the symmetric partner band.

Zone 3: The Fingerprint Region (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> )[1]
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : 
    
    
    
    . Usually sharper than the asymmetric band.[1]
  • Pyridine Ring Breathing: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[7] This band is highly sensitive to the substitution pattern (2-, 3-, or 4-sulfonamide).[1]
    
    • 3-substituted: Often near

      
      .
      
    • 4-substituted: Often near

      
      .
      
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    :  A moderate band around 
    
    
    
    .

References

  • Uno, T., et al. (1963).[1][8] Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin.[8][9] Link

  • B. A. Omidvar, et al. (2018).[1][10] Quantitative infrared and near-infrared gas-phase spectra for pyridine: Absolute intensities and vibrational assignments. Journal of Quantitative Spectroscopy and Radiative Transfer.[10] Link[1][10]

  • Hudson, R. L., et al. (2022).[1] Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine.[11] NASA/Goddard Space Flight Center. Link

  • Shimadzu Corp. KBr Pellet Method - Fundamental Measurement Methods.[1]Link[1]

  • Tanaka, Y., et al. (1965).[1][9] Infrared Absorption Spectra of Organic Sulfur Compounds. I. Studies on S-N Stretching Bands of Benzenesulfonamide Derivatives. Chemical & Pharmaceutical Bulletin.[9] Link

Sources

Comparative Bioactivity & SAR Guide: N-Ethyl vs. N-Methyl Pyridine Sulfonamides

[1]

Executive Summary: The Alkyl-Substituent Paradox

In the optimization of pyridine sulfonamide scaffolds, the choice between an N-methyl and N-ethyl substituent on the sulfonamide nitrogen (

1lipophilicity-driven potencymetabolic liabilitypermeability1

While primary sulfonamides (

N-substituted pyridine sulfonamidesFXR antagonismantimicrobial signalinganticancer pathways1

Key Differentiators:

  • N-Ethyl: Typically maximizes hydrophobic pocket occupancy, often yielding superior potency (

    
    )  in deep lipophilic clefts (e.g., FXR).[1] However, it introduces higher lipophilicity (
    
    
    ) and faster oxidative clearance.
  • N-Methyl: Acts as a "permeability switch."[1] It frequently improves oral bioavailability by reducing hydrogen bond donor (HBD) character without the excessive lipophilic penalty of the ethyl group. It is often the preferred choice for optimizing ADME properties over raw potency.

Physicochemical & Structural Profiling[2]

The transition from Methyl to Ethyl exerts profound effects on the molecular descriptor profile.

Lipophilicity and Solubility Dynamics

The addition of a methylene unit (

1
PropertyN-Methyl Pyridine SulfonamideN-Ethyl Pyridine SulfonamideImpact Analysis

cLogP
Baseline (+0.0 vs Methyl)+0.4 – 0.6Ethyl increases lipophilicity, potentially improving membrane partition but risking non-specific binding.[1]
H-Bond Donors 1 (NH)1 (NH)Identical count, but the ethyl group provides greater steric shielding of the NH, potentially reducing solvation penalty.
Solubility (Aq) ModerateLowN-Methyl often disrupts crystal packing more effectively than H, but Ethyl can reduce solubility due to the hydrophobic effect.
Permeability (

)
HighModerate-HighN-Methyl is often the "sweet spot" for BCS Class II optimization, balancing lipophilicity and size.[1]
Structural Logic Diagram (SAR Decision Tree)

SAR_LogicStartPyridine SulfonamideScaffold OptimizationDecisionSelect N-SubstituentStart->DecisionN_MethylN-Methyl GroupDecision->N_MethylGoal: ADME/PKN_EthylN-Ethyl GroupDecision->N_EthylGoal: PotencyOutcome_Me1Improved Permeability(Lower HBD penalty)N_Methyl->Outcome_Me1Outcome_Me2Higher Metabolic Stability(vs Ethyl)N_Methyl->Outcome_Me2Outcome_Et1Maximized Potency(Hydrophobic Fill)N_Ethyl->Outcome_Et1Outcome_Et2Increased Clearance(Oxidative Dealkylation)N_Ethyl->Outcome_Et2

Caption: Decision matrix for N-substituent selection based on potency vs. ADME goals.

Bioactivity Comparison by Target

Case Study A: FXR Antagonism (Metabolic Disorders)

In the development of Farnesoid X Receptor (FXR) antagonists, the N-substituent plays a critical role in filling a hydrophobic sub-pocket.

  • Experimental Data: A study on intestinal-restricted FXR antagonists demonstrated that replacing a sulfonic acid ester with a sulfonamide required N-alkylation for activity.[1]

  • Result: The N-ethyl derivative (F44-S5) showed superior potency compared to the N-methyl analog.[1][2][3]

  • Mechanistic Insight: The ethyl group provides optimal van der Waals contact within the ligand-binding domain (LBD), whereas the methyl group leaves a "hydrophobic vacuum," reducing binding affinity.

Compound VariantFXR Inhibition (IC50)Interpretation
N-Methyl > 1.5

M
Insufficient hydrophobic filling.[1]
N-Ethyl 0.48

M
Optimal steric fit in LBD.[1]
N-Propyl InactiveSteric clash with surrounding residues.[1][3]
Case Study B: Antimicrobial Activity (Chlamydia trachomatis)

In contrast to FXR, intracellular pathogens like Chlamydia require inhibitors with high membrane permeability to reach the inclusion body.

  • Experimental Data: In bicyclic 2-pyridone sulfonamides, the N-methyl variant (Compound 30) was superior to other alkyl chains.[1]

  • Result: The N-methyl sulfonamide shifted the compound from BCS Class IV (low solubility/permeability) to Class II , achieving 41% oral bioavailability.[4]

  • Mechanistic Insight: While intrinsic potency was comparable, the N-methyl group provided the critical balance of lipophilicity required for cellular entry without the solubility penalty of the ethyl or propyl groups.

The "Zinc Trap": Carbonic Anhydrase (CA)

Crucial Distinction: Researchers must note that N-substitution generally abolishes classical Carbonic Anhydrase inhibition.[1]

  • Mechanism: CA inhibition requires a primary sulfonamide (

    
    ) to coordinate the Zinc (
    
    
    ) ion in the active site.[1]
  • N-Methyl/Ethyl Effect: Steric bulk prevents Zn-coordination.[1] Therefore, N-methyl/ethyl pyridine sulfonamides are inactive against hCA isoforms unless they act as prodrugs (metabolically cleaved to

    
    ) or bind to a non-catalytic allosteric site.[1]
    

Metabolic Stability & ADME

The metabolic fate of these two substituents differs significantly, primarily driven by Cytochrome P450 (CYP) enzymes.[5]

Oxidative Dealkylation[1]
  • N-Ethyl: Highly susceptible to

    
    -carbon hydroxylation  followed by N-dealkylation.[1] The ethyl group presents a larger, more accessible target for CYP isoforms (e.g., CYP3A4).
    
    • Pathway:

      
      [1]
      
  • N-Methyl: More stable.[1][6] While N-demethylation occurs, the rate is typically slower than de-ethylation due to the higher bond dissociation energy of the primary C-H bonds and smaller steric profile.

Acid Stability

Both N-methyl and N-ethyl sulfonamides show superior stability against acid hydrolysis compared to their sulfonylhydrazone or ester counterparts.[1] The alkyl group protects the S-N bond from nucleophilic attack.

Experimental Protocols

Protocol: General Synthesis of N-Alkyl Pyridine Sulfonamides

Objective: Synthesis of N-ethyl-N-methyl or mono-alkylated derivatives.

  • Reagents: Pyridine-X-sulfonyl chloride (1.0 eq), Alkyl amine (1.2 eq), Pyridine or TEA (2.0 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve sulfonyl chloride in anhydrous DCM at

      
       under 
      
      
      .
    • Add base (TEA/Pyridine) dropwise.[1]

    • Add the specific alkyl amine (Methylamine or Ethylamine solution in THF) slowly to control exotherm.

    • Stir at RT for 4–12 hours (Monitor by TLC/LC-MS).

    • Workup: Quench with 1N HCl, extract with DCM, dry over

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc).[1] N-ethyl derivatives typically elute faster (higher

      
      ) than N-methyl due to higher lipophilicity.[1]
      
Protocol: Microsomal Stability Assay

Objective: Determine intrinsic clearance (

  • Preparation: Prepare

    
     test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL liver microsomes (Human/Rat).[1]
    
  • Initiation: Pre-incubate at

    
     for 5 min. Add NADPH-regenerating system to initiate.[1]
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard. Centrifuge.

  • Analysis: LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs time. Slope 
    
    
    gives
    
    
    .[1]
    • Expectation: N-Ethyl

      
       N-Methyl 
      
      
      (faster clearance).[1]
Experimental Workflow Diagram

Workflowcluster_0Synthesis Phasecluster_1Bioactivity ScreeningS1Reactants:Pyridine-SO2Cl + R-NH2S2Reaction:DCM, 0°C -> RT, 12hS1->S2S3Purification:Flash ChromatographyS2->S3B1Target Assay(e.g., FXR Reporter)S3->B1Potency (IC50)B2ADME Assay(Microsomal Stability)S3->B2Stability (t1/2)DecisionLead Selection:N-Me vs N-EtB1->DecisionData IntegrationB2->Decision

Caption: Integrated workflow for synthesizing and evaluating N-alkyl sulfonamide analogs.

References

  • Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists. Journal of Medicinal Chemistry. (2026).[1][2][3] (Note: Based on Source 1.10 Context)

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm. (2019).[1]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Pharmaceutics. (2022).[5]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. (2015).

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. (2020). [1]

Reference standards for 4-Chloro-N-ethyl-3-pyridinesulfonamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Reference standards for 4-Chloro-N-ethyl-3-pyridinesulfonamide (CAS 59582-90-0) are critical for establishing the purity and potency of pharmaceutical intermediates, particularly in the development of sulfonamide-based diuretics and specific kinase inhibitors.

As this compound is often a non-compendial intermediate (lacking a dedicated USP/EP monograph), this guide focuses on the qualification of secondary standards and the hierarchy of reference materials available to analytical scientists.

Reference Standard Hierarchy & Comparison

For non-compendial molecules like 4-Chloro-N-ethyl-3-pyridinesulfonamide, researchers must often choose between commercial chemical reagents and custom-synthesized standards. The table below objectively compares these options based on regulatory compliance and analytical confidence.

FeaturePrimary Reference Standard (Pharmacopeial) Certified Reference Material (CRM) High-Purity Chemical Reagent In-House Working Standard
Source USP, EP, BP, JPSpecialized CRM Mfrs (e.g., LGC, Cerilliant)Fine Chemical Suppliers (e.g., Finetech, Enamine)Synthesized/Purified In-House
Traceability Legal/Metrological AuthorityTraceable to SI units (via qNMR/Mass Balance)Vendor COA (often insufficient for GMP)Traceable to Primary/CRM
Assay Method Absolute (Mass Balance/qNMR)Validated Mass BalanceArea % (HPLC) or TitrationComparative HPLC vs. Primary
Uncertainty Negligible / DefinedExplicitly Calculated (

)
Unknown / Not ReportedDependent on Primary Std
Cost High (

$)
High (

$)
Low ($)Medium (

)
Suitability Release Testing, Dispute ResolutionMethod Validation, CalibrationEarly R&D, IdentificationRoutine QC, Stability Testing

Senior Scientist Insight: For CAS 59582-90-0, a Pharmacopeial Primary Standard likely does not exist. Therefore, the Gold Standard approach is to procure a High-Purity Reagent and qualify it as a Primary Reference Standard in-house using qNMR (Quantitative NMR) .

Qualification Protocol: Establishing a Primary Standard

When a commercial primary standard is unavailable, you must characterize a batch to establish it as your "In-House Primary Standard." This protocol ensures compliance with ICH Q2(R2) and USP <1058> .

Step 1: Structural Identification (ID)
  • 1H-NMR (DMSO-d6): Confirm the ethyl group triplet/quartet and the pyridine ring protons.

    • Key Signals:

      
       1.1 (t, 3H, -CH3), 
      
      
      
      2.9 (q, 2H, -CH2-),
      
      
      7.8 (d, 1H, Py-H5),
      
      
      8.7 (d, 1H, Py-H6),
      
      
      9.1 (s, 1H, Py-H2).
  • LC-MS/MS: Confirm parent ion

    
     Da. Look for characteristic fragment loss of 
    
    
    
    or
    
    
    .
Step 2: Purity Assessment (Chromatographic Purity)

Use an orthogonal approach (Reverse Phase HPLC + GC) to ensure no impurities co-elute.

  • Method A: RP-HPLC (Gradient)

    • Column: C18 Endcapped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 min.

    • Detection: UV @ 254 nm (Pyridine absorption max).

  • Method B: GC-FID (Volatile Impurities)

    • Essential for detecting residual solvents (e.g., Ethyl acetate, DCM) used in synthesis, which depress potency.

Step 3: Potency Assignment (The "qNMR" Method)

This is the absolute method to determine assay % without an existing standard.

  • Internal Standard (IS): Maleic Acid or TCNB (Traceable to NIST).

  • Solvent: DMSO-d6 (High solubility for sulfonamides).

  • Calculation:

    
    
    Where 
    
    
    
    = Purity,
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.[1][2]

Analytical Workflow Visualization

The following diagram illustrates the decision matrix and qualification workflow for 4-Chloro-N-ethyl-3-pyridinesulfonamide.

ReferenceStandardWorkflow Start Need Reference Standard for 4-Chloro-N-ethyl-3-pyridinesulfonamide CheckCompendial Check USP/EP/BP Availability Start->CheckCompendial Available Available? CheckCompendial->Available BuyPrimary Purchase Pharmacopeial Standard (Primary) Available->BuyPrimary Yes Sourcing Source High-Purity Reagent (>98% by HPLC) Available->Sourcing No (Likely) RoutineUse Routine QC Analysis (HPLC Assay) BuyPrimary->RoutineUse Qualification In-House Qualification (The 'Gold Standard' Protocol) Sourcing->Qualification ID_Tests 1. Identification (1H-NMR, MS, IR) Qualification->ID_Tests Purity_Tests 2. Purity Assessment (HPLC + GC-Headspace) Qualification->Purity_Tests Assay_Test 3. Potency Assignment (qNMR w/ NIST Internal Std) Qualification->Assay_Test CoA_Gen Generate CoA (Assign Expiry & Potency) ID_Tests->CoA_Gen Purity_Tests->CoA_Gen Assay_Test->CoA_Gen CoA_Gen->RoutineUse

Figure 1: Decision tree for sourcing and qualifying reference standards when a Pharmacopeial source is unavailable.

Synthesis & Impurity Context

Understanding the origin of the molecule aids in impurity profiling. 4-Chloro-N-ethyl-3-pyridinesulfonamide is typically derived from 4-Chloro-3-pyridinesulfonyl chloride .

SynthesisPathway Precursor 4-Chloro-3-pyridinesulfonyl chloride (Highly Reactive) Target 4-Chloro-N-ethyl-3-pyridinesulfonamide (Target Analyte) Precursor->Target + EtNH2 Impurity2 Impurity B: Hydrolysis Product (Sulfonic Acid) Precursor->Impurity2 + H2O (Moisture) Reagent Ethylamine (EtNH2) Impurity1 Impurity A: Bis-ethylated Sulfonamide (Over-alkylation) Target->Impurity1 + Excess EtNH2

Figure 2: Synthesis pathway highlighting potential impurities that must be resolved by the HPLC method.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for qNMR methodology).

Sources

Crystal Structure Analysis of 4-Chloro-N-ethyl-3-pyridinesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Medicinal Chemists

Executive Summary

This guide provides an in-depth structural analysis of 4-Chloro-N-ethyl-3-pyridinesulfonamide and its analogs. These compounds are critical intermediates in the synthesis of loop diuretics (e.g., Torsemide) and novel carbonic anhydrase inhibitors. Unlike simple benzenesulfonamides, the pyridine core introduces a competitive hydrogen-bond acceptor (the pyridine nitrogen), drastically altering the supramolecular landscape. This guide compares the packing efficiency, synthon hierarchy, and physicochemical stability of these pyridine-based sulfonamides against their benzene counterparts.

Structural Significance & Causality

To understand the crystal engineering of this class, one must analyze the competing electronic forces driven by the 4-Chloro-3-pyridinesulfonamide scaffold.

  • The Amphoteric Nature: The sulfonamide group (

    
    ) is a classic hydrogen bond donor/acceptor. However, the pyridine ring at the 3-position adds a strong basic nitrogen acceptor.
    
  • The 4-Chloro Substituent: This is not merely a steric blocker.[1] The chlorine atom at the 4-position, adjacent to the sulfonamide at position 3, forces the sulfonamide group out of planarity with the pyridine ring (torsion angle twist) to relieve steric strain. This "twist" disrupts the formation of flat, layered sheets often seen in unsubstituted sulfonamides.

  • N-Ethyl Substitution: Alkylation of the sulfonamide nitrogen eliminates one hydrogen bond donor, forcing the molecule to rely on the pyridine nitrogen or sulfonyl oxygens for intermolecular anchoring.

Mechanistic Insight: Synthon Competition

In benzenesulfonamides, the primary interaction is the


 homosynthon (forming dimers or catemers). In pyridine  analogs, a "Synthon Interference" occurs:


This

interaction is often energetically stronger than the classic

, leading to different polymorphs with varying solubilities.
Comparative Analysis: Pyridine vs. Benzene Scaffolds

The following table contrasts the crystallographic behavior of the 4-Chloro-3-pyridinesulfonamide scaffold against a standard 4-Chlorobenzenesulfonamide.

Feature4-Chloro-3-pyridinesulfonamide Analogs 4-Chlorobenzenesulfonamide (Standard) Implication for Drug Design
Primary Synthon Heterosynthon:

(Chain/Helix)
Homosynthon:

(Dimer/Ring)
Pyridine analogs often have higher aqueous solubility due to exposed sulfonyl oxygens.
Packing Motif Corrugated/Herringbone (due to 4-Cl twist)Layered/Planar SheetsPyridine analogs show lower packing index, potentially faster dissolution rates.
Halogen Bonding

interactions common

(Type I/II) contacts common
Cl-O interactions stabilize the twisted conformation in pyridine analogs.
pKa Influence Pyridine N lowers sulfonamide pKa (acidifying)Neutral ring effectPyridine analogs are more sensitive to pH-dependent crystallization.
Experimental Workflow: Self-Validating Protocol

This protocol ensures the isolation of the thermodynamic stable form, critical for regulatory consistency in drug development.

Phase 1: Synthesis & Purification
  • Precursor: React 4-chloro-3-pyridinesulfonyl chloride with ethylamine in dry THF at 0°C.

  • Critical Step: Quench with dilute HCl (pH 4.0). The pyridine ring is basic; quenching at high pH may retain the salt form. Adjusting to pH 4.0 ensures the free base precipitates while removing inorganic salts.

Phase 2: Crystallization Strategy (The "Dual-Solvent" Method)

To resolve the competition between the Pyridine-N and Sulfonyl-O acceptors, use a solvent system that disrupts weak kinetic synthons.

  • Dissolution: Dissolve 100 mg of crude analog in Methanol (MeOH) (Good donor/acceptor).

  • Anti-solvent: Slowly diffuse Diisopropyl Ether (IPE) .

    • Why? IPE is a poor H-bond acceptor. It forces the molecule to self-associate rather than solvate.

  • Validation: If crystals appear as needles within 1 hour, it is likely a kinetic polymorph (metastable). Re-dissolve and slow the diffusion rate to yield blocks (thermodynamic form) over 48 hours.

Visualization: Crystallization Logic Flow

CrystallizationLogic Start Crude 4-Cl-N-ethyl-3-pyridinesulfonamide Solvent Dissolve in MeOH (Disrupts weak H-bonds) Start->Solvent Diffusion Vapor Diffusion: IPE (Low polarity anti-solvent) Solvent->Diffusion Nucleation Nucleation Event Diffusion->Nucleation PathA Rapid Precipitation (Kinetic Form: Needles) Nucleation->PathA High Supersaturation PathB Slow Growth >48h (Thermodynamic Form: Blocks) Nucleation->PathB Low Supersaturation PathA->Solvent Recrystallize Analysis SC-XRD Data Collection PathB->Analysis

Caption: Logic flow for isolating the thermodynamic crystal form of pyridine sulfonamides. Green path indicates the target workflow.

Structural Characterization Data

The following data represents typical parameters for this class, derived from comparative studies of pyridine sulfonamides [1][2].

Unit Cell & Geometry
ParameterValue (Typical for Monoclinic Form)Notes
Crystal System Monoclinic (

)
Most common space group for sulfonamides (approx. 30%).
a (

)
8.5 - 9.2Short axis usually corresponds to the stacking direction.
b (

)
11.4 - 12.0
c (

)
14.5 - 15.8

(Angle)
98° - 105°
Torsion


The "Twist" caused by the 4-Chloro substituent.
Supramolecular Synthon Hierarchy

The stability of the crystal lattice is dictated by the ranking of these interactions:

  • Primary (Strongest):

    
    
    
    • Distance:

      
      
      
    • Geometry: Linear chains.

    • Dominance: This interaction disrupts the classic sulfonamide dimer.

  • Secondary:

    
    
    
    • Distance:

      
      
      
    • Function: Stabilizes the packing between the chains.

  • Tertiary (Weak):

    
     (Halogen Bond)
    
    • Distance:

      
      
      
    • Function: Directional anchor specific to the 4-Chloro analogs.

Visualization: Synthon Competition Pathway

SynthonCompetition Molecule 4-Cl-N-ethyl-3-pyridinesulfonamide Donor Sulfonamide N-H Molecule->Donor Acceptor1 Pyridine N (Strong Base) Molecule->Acceptor1 Acceptor2 Sulfonyl O (Hard Base) Molecule->Acceptor2 Donor->Acceptor1 Preferred (pKa driven) Donor->Acceptor2 Secondary Result1 Catenamer (Chain) (Thermodynamic) Acceptor1->Result1 Result2 Dimer (Ring) (Kinetic/Unlikely) Acceptor2->Result2

Caption: Competitive hydrogen bonding diagram. The Pyridine N acceptor typically wins, leading to catenameric chains rather than dimers.

References
  • Bolla, G., & Nangia, A. (2019). Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. IUCrJ, 6(4), 751-760.

  • Shattock, T. R., et al. (2012). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Crystal Growth & Design, 12(9), 4300-4310.

  • PubChem. (2025).[2] 4-Chloro-3-pyridinesulfonamide (CID 118426).[2] National Library of Medicine.

  • Rao, H. S. P., et al. (2020).[3] Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Acta Crystallographica Section E. [3]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-N-ethyl-3-pyridinesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" Behind the Protocol

As researchers, we often treat intermediate building blocks as generic white powders. However, 4-Chloro-N-ethyl-3-pyridinesulfonamide presents a specific dual-hazard profile that demands respect beyond standard Good Laboratory Practice (GLP).

This molecule combines a halogenated pyridine ring with a sulfonamide moiety .

  • The Sulfonamide Risk: Sulfonamides are notorious sensitizers. Repeated low-level exposure (inhalation of dust or micro-dermal contact) can induce hypersensitivity (occupational asthma or dermatitis), potentially ending a chemist's ability to work with this entire class of compounds.

  • The Pyridine/Halogen Risk: The 4-chloro-pyridine core increases reactivity and lipophilicity (via the N-ethyl group), facilitating dermal absorption.

This guide moves beyond the "wear gloves" instruction to provide a Zero-Contact operational framework.

Hazard Analysis & PPE Selection Matrix

Mechanism of Action[1]
  • Inhalation: The solid powder is an irritant to the upper respiratory tract (H335).

  • Dermal: The N-ethyl group enhances lipid solubility, allowing the compound to penetrate the stratum corneum. Once absorbed, the pyridine ring can exert systemic toxicity, while the sulfonamide group acts as a hapten, triggering immune responses.

The PPE Decision Matrix

Do not rely on a single barrier.[1] Use the "Breakthrough-Redundancy" principle.

PPE ComponentStandard Protocol (Solid Handling)Enhanced Protocol (Solution/Synthesis)Technical Rationale
Hand Protection Double Nitrile (4 mil inner / 5 mil outer)Laminate / Barrier (Silver Shield) under NitrileStandard nitrile degrades rapidly against halogenated solvents often used with this compound (e.g., DCM).
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + N95 (if outside hood)Engineering controls are primary. Respirators are for emergency spill response only.
Eye Protection Chemical Splash GogglesFace Shield + GogglesSafety glasses are insufficient for powders that can drift behind lenses.
Body Defense Lab Coat (High-neck, knit cuffs)Chemical-Resistant Apron (Tyvek/PVC)Prevents accumulation of dust on street clothes, which tracks hazards home.
Visualization: PPE Selection Logic

Figure 1: Decision logic for selecting PPE based on the physical state of the reagent.

PPE_Decision_Matrix Start Start: Assess Physical State State_Solid Solid / Powder Start->State_Solid State_Soln Solution / Reaction Mix Start->State_Soln Hood_Check Is Fume Hood Available? State_Solid->Hood_Check Solvent_Check Solvent Type? State_Soln->Solvent_Check Action_Hood Primary: Engineering Control Use Sash at 18 inches Hood_Check->Action_Hood Yes Action_Resp Primary: N95/P100 Respirator (Emergency Only) Hood_Check->Action_Resp No Glove_Solid Double Nitrile Gloves (Change every 2 hours) Action_Hood->Glove_Solid Solvent_Halo Halogenated (DCM/Chl) Solvent_Check->Solvent_Halo Solvent_NonHalo Polar/Non-Polar (MeOH/EtOAc) Solvent_Check->Solvent_NonHalo Glove_Barrier Silver Shield / Laminate (Required) Solvent_Halo->Glove_Barrier Glove_Std High-Grade Nitrile (>5 mil) Solvent_NonHalo->Glove_Std

Caption: Logical flow for determining PPE requirements. Note that solvent choice dictates glove material more than the solute itself.

Operational Workflow: Step-by-Step

Phase 1: Preparation (The "Cold" Zone)
  • Static Control: Pyridine sulfonamide powders can be electrostatic. Use an anti-static gun or ionizing bar inside the balance enclosure to prevent powder scattering.

  • Weighing:

    • Never weigh on an open bench.

    • Use a tared vial method : Tare the vial with cap ON. Open vial inside hood, add solid, close vial, weigh. This prevents balance contamination.

Phase 2: Synthesis & Handling (The "Hot" Zone)
  • Solvent Addition: Add solvent slowly. Sulfonamides can be exothermic upon dissolution in acidic media.

  • Quenching: If using this reagent in a reaction that generates HCl (e.g., if converting to a sulfonyl chloride), ensure the off-gas is trapped in a base bath (NaOH).

Phase 3: Decontamination & Waste
  • Wipe Down: Use a detergent-based wipe (e.g., Decon 90) followed by an ethanol wipe.

    • Why? Ethanol alone may spread the lipophilic compound; detergent lifts the solid particles first.

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second glove over the first) to ensure no outer surface touches skin.

Emergency Response Protocol

Spill Response Logic

In the event of a spill, immediate classification determines the response.

Figure 2: Workflow for spill containment and cleanup.

Spill_Response Spill_Start Spill Detected Assess_Size Assess Volume/Mass Spill_Start->Assess_Size Minor_Spill Minor (<5g or <10mL) Inside Hood Assess_Size->Minor_Spill Major_Spill Major (>5g) Or Outside Hood Assess_Size->Major_Spill Action_Clean 1. Cover with absorbent pads 2. Wet wipe (Detergent) 3. Bag as HazWaste Minor_Spill->Action_Clean Action_Evac Evacuate Lab Call EHS Major_Spill->Action_Evac Waste_Tag Label: 'Halogenated Organic' + 'Sensitizer' Action_Clean->Waste_Tag

Caption: Protocol for distinguishing between minor spills (manageable by researcher) and major spills (requiring evacuation).

First Aid (Self-Validating Steps)
  • Eye Contact: Flush for 15 minutes. Validation: Use pH paper on the tear duct runoff after flushing to ensure neutral pH (if acidic byproducts were present).

  • Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use alcohol (enhances absorption).

Disposal Considerations

Improper disposal is a common compliance failure.

  • Segregation: This compound contains Chlorine , Sulfur , and Nitrogen .

  • Waste Stream: Must go into Halogenated Organic Waste .

    • Do NOT mix with oxidizing acids (Nitric/Perchloric) – risk of violent reaction with the pyridine ring.

    • Do NOT mix with bleach – potential formation of chloramines.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • PubChem. (n.d.). Compound Summary: Pyridinesulfonamide Derivatives. National Library of Medicine. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.